molecular formula C8H8N4O B1270196 1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 320416-90-8

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B1270196
CAS No.: 320416-90-8
M. Wt: 176.18 g/mol
InChI Key: KACMXSAOBZQIQW-UHFFFAOYSA-N
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Description

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMXSAOBZQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363190
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
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Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320416-90-8
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=320416-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone: Physicochemical Properties and Synthetic Pathways

An In-depth Technical Guide to 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone: Physicochemical Properties and Synthetic Pathways

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone. As a member of the versatile triazolo[1,5-a]pyrimidine class, this molecule holds significant interest for medicinal chemistry and materials science.

Molecular and Physicochemical Profile

1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a fused heterocyclic system where a 1,2,4-triazole ring is fused to a pyrimidine ring. This core structure is of particular interest as it is an isostere of purine, a fundamental component of nucleic acids, rendering it a privileged scaffold in drug discovery.[4] The substituents, a methyl group at position 7 and an ethanone group at position 6, modulate the electronic and steric properties of the core, influencing its biological activity and physicochemical characteristics.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 1-(7-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS Number 320416-90-8
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Canonical SMILES CC1=C(C=NC2=NC=NN12)C(=O)C
InChIKey KACMXSAOBZQIQW-UHFFFAOYSA-N
XLogP3 (Partition Coefficient) 0.7 (estimated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Synthesis Protocol

The synthesis of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through the reaction of 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine with an ethanone derivative. A particularly effective method utilizes tetramethylenediamine piperazine (TMDP) as a dual catalyst and solvent, which facilitates the deprotonation of intermediates and allows for regioselective substitution at the 6-position of the pyrimidine ring. This approach has been reported to achieve high yields.

Experimental Workflow

Synthesis_WorkflowreagentsReagents:- 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine- Ethanone derivative- TMDP (catalyst/solvent)reaction_vesselReaction Vesselreagents->reaction_vessel1. Add Reagentsreaction_conditionsReaction Conditions:- Stirring- Controlled Temperaturereaction_vessel->reaction_conditions2. Apply ConditionsworkupWork-up:- Quenching- Extractionreaction_vessel->workup3. Proceed to Work-uppurificationPurification:- Column Chromatographyworkup->purification4. Isolate Crude ProductproductFinal Product:1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanonepurification->product5. Obtain Pure Product

Caption: Synthesis workflow for 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine and the chosen ethanone derivative.

  • Solvent and Catalyst Addition: Add tetramethylenediamine piperazine (TMDP) to the reaction mixture. TMDP serves as both the solvent and the catalyst for this reaction.

  • Reaction Conditions: Stir the mixture at a controlled temperature. The optimal temperature and reaction time should be determined empirically, but gentle heating may be required to ensure the reaction proceeds to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water or a suitable aqueous solution. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Applications in Drug Discovery and Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[4] Derivatives of this heterocyclic system have been investigated for various therapeutic applications, suggesting that 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone could serve as a valuable intermediate or a candidate molecule in several areas of drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazolopyrimidine derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival.[2] For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.[2] The structural similarity of the triazolopyrimidine core to purines allows these molecules to act as ATP-competitive inhibitors of kinases. A notable example is the development of a triazolopyridine-containing compound, AZD7648, as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1][5]

Antiviral Properties

The triazole nucleus is a common feature in many antiviral drugs. Derivatives of triazolopyrimidines have been shown to inhibit the replication of various viruses by targeting viral enzymes.[2] Specifically, compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold have been investigated as inhibitors of the influenza A virus polymerase by disrupting the PA-PB1 subunit interface.[3] This indicates the potential for developing novel antiviral agents based on the triazolopyrimidine framework.

Kinase Inhibition

Beyond specific applications in cancer and virology, the triazolopyrimidine scaffold is widely recognized for its utility in developing kinase inhibitors for a range of diseases. For example, derivatives of the related pyrazolo[1,5-a]pyrimidine have been designed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling molecule in immune cells, with potential applications in inflammatory and autoimmune diseases.[6]

The presence of the ethanone group at the 6-position of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.

Conclusion

1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its triazolopyrimidine core is a privileged scaffold known for a wide range of biological activities. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its synthesis is achievable through established methods. The known anticancer, antiviral, and kinase inhibitory activities of related compounds underscore the potential of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone as a valuable building block and a lead structure for the development of novel therapeutic agents. Further research into the experimental characterization and biological evaluation of this compound is warranted.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. (2016). ResearchGate. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019). ACS Publications. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). MDPI. [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. (2020). Lirias. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). PubMed. [Link]

  • 1-[7-(3-Fluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl]ethanone. PubChem. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PubMed Central. [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][3]triazoles. (2018). MDPI. [Link]

  • Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable ALK5 Inhibitor. (2014). ACS Publications. [Link]

A Comprehensive Spectroscopic Guide to 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibition.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis of the compound's spectroscopic signature and robust, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Physicochemical Properties

1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone possesses a fused bicyclic heteroaromatic core, which dictates its chemical and physical properties. A thorough understanding of its structure is paramount for the accurate interpretation of its spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₈N₄O[3]
Molecular Weight 176.18 g/mol [3]
IUPAC Name 1-(7-methyl-[1][2][4]triazolo[1,5-a]pyrimidin-6-yl)ethanone[3]
Canonical SMILES CC1=C(C=NC2=NC=NN12)C(=O)C[3]
InChIKey KACMXSAOBZQIQW-UHFFFAOYSA-N[3]

The planar triazolopyrimidine ring system is substituted with a methyl group at the 7-position and an ethanone (acetyl) group at the 6-position. These substituents will have characteristic signatures in the NMR, IR, and mass spectra.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone, both ¹H and ¹³C NMR will provide critical information for confirming its identity and purity. While the exact spectral data for this specific molecule is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar structures reported in the literature.[2][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.0Singlet1HH-5The proton at position 5 is on the pyrimidine ring and is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused triazole ring.
~ 8.0 - 8.5Singlet1HH-2The proton at position 2 is on the triazole ring and will also be in the downfield region characteristic of heteroaromatic protons.
~ 2.8 - 3.0Singlet3H-C(=O)CH₃The methyl protons of the acetyl group are adjacent to a carbonyl group, which causes a downfield shift compared to a standard alkyl methyl group.
~ 2.6 - 2.8Singlet3H-CH₃The methyl protons attached to the pyrimidine ring will appear as a singlet in a region typical for methyl groups on an aromatic ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Based on the structure, eight distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 190 - 200C=OThe carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield.
~ 150 - 165C-7, C-8aThe quaternary carbons in the fused ring system will have characteristic chemical shifts in the aromatic region.
~ 145 - 155C-5The carbon bearing a proton in the pyrimidine ring.
~ 135 - 145C-2The carbon bearing a proton in the triazole ring.
~ 115 - 125C-6The carbon to which the acetyl group is attached.
~ 25 - 30-C(=O)CH₃The methyl carbon of the acetyl group.
~ 15 - 20-CH₃The methyl carbon attached to the pyrimidine ring.
Experimental Protocol for NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H peak_pick Peak Picking calibrate->peak_pick assign Assign Signals integrate->assign peak_pick->assign elucidate Elucidate Structure assign->elucidate

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The IR spectrum of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone will be dominated by absorptions from the carbonyl group and the aromatic rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000Weak to MediumC-H stretching (aromatic)Characteristic of C-H bonds on the triazolopyrimidine ring.
~ 3000 - 2850WeakC-H stretching (aliphatic)Arising from the methyl groups.
~ 1680 - 1700StrongC=O stretching (ketone)The strong absorption in this region is a definitive indicator of the carbonyl group. Conjugation with the aromatic ring may slightly lower the frequency.
~ 1600 - 1450Medium to StrongC=C and C=N stretchingMultiple bands are expected in this region due to the vibrations of the fused aromatic rings.
~ 1400 - 1350MediumC-H bending (methyl)Characteristic bending vibrations of the methyl groups.
Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[8]

Predicted Mass Spectrum

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is expected to produce a prominent protonated molecular ion.

  • Expected Molecular Ion Peak ([M+H]⁺): m/z 177.0771 (calculated for C₈H₉N₄O⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Fragmentation Pattern: While the detailed fragmentation is dependent on the instrument conditions, some likely fragmentation pathways include:

  • Loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 134.

  • Loss of a methyl radical (CH₃•, 15 Da) from the molecular ion.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

Sample Preparation:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of ~1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition (Positive Ion Mode):

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the molecular ion.

  • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 177) for collision-induced dissociation (CID) and acquire the product ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Methanol/Acetonitrile dilute Dilute for Infusion dissolve->dilute infuse Infuse into ESI Source dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum (Full Scan & MS/MS) optimize->acquire identify_ion Identify Molecular Ion ([M+H]⁺) acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_comp Confirm Elemental Composition (HRMS) identify_ion->confirm_comp

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The structural elucidation of novel compounds is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the spectroscopic characterization of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone. By leveraging the predictive power of established spectroscopic principles and employing the robust experimental protocols detailed herein, researchers can confidently confirm the identity, purity, and structure of this and related molecules, thereby accelerating the drug development pipeline. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous characterization of this important heterocyclic compound.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 16(8), 6846–6859. [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 211, 112944. [Link]

  • Indonesian Journal of Science & Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Logvinova, K. S., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 26(17), 5122. [Link]

  • Saeed, A., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1559. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. RSC Advances, 14, 35239-35254. [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]

  • Shikha, D., & Awasthi, R. (2016). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. [Link]

  • Park, H., et al. (2014). Discovery of N-((4-([1][2][4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications. [Link]

  • San-Segundo, P. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Kumar, A., & Shukla, P. K. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103399. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-431. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Powers, R. (2018). NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons. [Link]

  • Al-Amiery, A. A., et al. (2017). I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. [Link]

  • de Alvarenga, P. H. C., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Singh, S. P., et al. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][4][9] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 44(6), 635-638. [Link]

Sources

The Ethanone Group on the Triazolopyrimidine Core: A Nexus of Reactivity and Synthetic Opportunity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The[1]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[2][3][4] When substituted with an ethanone (acetyl) group, this privileged heterocycle is endowed with a versatile chemical handle, unlocking a vast potential for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the chemical properties and reactivity of the ethanone substituent on the triazolopyrimidine core. We will explore the electronic influence of the heterocyclic system, detail the dual reactivity of the carbonyl and α-methyl sites, and present field-proven experimental protocols for its key transformations. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this functional group for the synthesis of novel and diverse compound libraries.

The Electronic Landscape: How the Core Dictates Reactivity

The[1]triazolo[1,5-a]pyrimidine system is an aza-analog of indolizine, characterized as a 10-π electron system. It consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[5] This inherent electronic imbalance is the primary determinant of the attached ethanone group's reactivity.

  • Activation of the Carbonyl Group: The overall electron-withdrawing nature of the fused heterocyclic ring system significantly enhances the electrophilicity of the ethanone's carbonyl carbon. This makes it highly susceptible to attack by a wide range of nucleophiles.

  • Acidification of α-Protons: The same inductive and resonance effects that pull electron density from the carbonyl group also increase the acidity of the protons on the adjacent methyl group. This facilitates the formation of a resonance-stabilized enolate anion under relatively mild basic conditions, a critical step for a host of carbon-carbon bond-forming reactions.

This dual activation—enhancing both carbonyl electrophilicity and α-proton acidity—makes the ethanone group a powerful and predictable tool for synthetic diversification.

A Dichotomy of Reaction Pathways

The ethanone moiety offers two distinct points for chemical modification: the carbonyl carbon and the α-methyl group. Understanding which site will react is a simple matter of selecting the appropriate reagents and conditions.

dot

Caption: Key reactive pathways of the ethanone group on the triazolopyrimidine core.

Transformations at the Carbonyl Carbon

The electrophilic carbonyl carbon is a prime target for nucleophiles. These reactions are fundamental for altering the oxidation state and introducing new functionalities directly at the point of attachment to the core.

  • Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is often a key step in SAR studies, as the resulting hydroxyl group can serve as a hydrogen bond donor, potentially improving target engagement.

  • Condensation with Nitrogen Nucleophiles: Reaction with primary amines and their derivatives (e.g., hydroxylamine, hydrazine, semicarbazide) provides a straightforward route to imines, oximes, hydrazones, and semicarbazones, respectively. These reactions are typically acid-catalyzed and are invaluable for library synthesis, introducing diverse polar and H-bonding features.

Transformations at the α-Methyl Group

The enhanced acidity of the methyl protons is arguably the most powerful feature of this substituent, enabling a variety of crucial C-C bond-forming reactions.

  • Claisen-Schmidt Condensation: This is one of the most widely used reactions for this class of compounds. In the presence of a base (typically NaOH or KOH in ethanol), the ethanone derivative acts as the nucleophile, forming an enolate that readily attacks an aromatic or heteroaromatic aldehyde. The resulting aldol adduct rapidly dehydrates to yield a chalcone (an α,β-unsaturated ketone).[6] These chalcone derivatives are themselves important pharmacophores.

  • α-Halogenation: The acidic α-protons can be replaced with halogens (e.g., bromine or chlorine) using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a highly versatile intermediate, primed for subsequent nucleophilic substitution or for use in the Hantzsch thiazole synthesis, for example.

Synthetic Protocols and Data

To translate theory into practice, this section provides detailed methodologies for key transformations and summarizes typical reaction conditions. The causality behind experimental choices is highlighted to provide field-proven insight.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a triazolopyrimidine-based chalcone via condensation of an ethanone-substituted triazolopyrimidine with a substituted benzaldehyde.

Causality: The choice of aqueous ethanol as a solvent ensures solubility for both the polar heterocyclic ketone and the less polar aldehyde. Sodium hydroxide is a cost-effective and sufficiently strong base to generate the required enolate concentration from the acidic α-methyl group. The reaction is run at room temperature to minimize side reactions, such as self-condensation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the ethanone-substituted triazolopyrimidine in 30 mL of ethanol. Stir until a homogenous solution is achieved.

  • Aldehyde Addition: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.

  • Initiation of Condensation: While stirring vigorously, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes. The dropwise addition controls the initial exotherm and rate of reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar than the starting ketone.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. The chalcone product, being less water-soluble, will often precipitate. If it does, collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol to remove residual impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Summary of Key Transformations

The following table summarizes various reactions that can be performed on the ethanone group, providing a quick reference for synthetic planning.

Reaction TypeReagents & ConditionsProduct TypeTypical Yields (%)
Carbonyl Reactions
ReductionNaBH₄, Methanol, 0°C to RTSecondary Alcohol85-95%
Reductive AminationAmine, NaBH(OAc)₃, DCESecondary Amine60-80%
Hydrazone FormationHydrazine Hydrate, Ethanol, Acetic Acid (cat.)Hydrazone90-98%
α-Methyl Reactions
Claisen-SchmidtAr-CHO, NaOH, Ethanol/H₂O, RTChalcone70-90%
α-BrominationBr₂, Acetic Acid, RTα-Bromo Ketone75-85%
Mannich ReactionFormaldehyde, Secondary Amine, HClMannich Base50-70%

Mechanistic Insight: The Claisen-Schmidt Condensation

To fully appreciate the synthetic utility, it is crucial to understand the underlying mechanism of the key C-C bond-forming reaction.

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Sources

An In-Depth Technical Guide to 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone: Synthesis, Characterization, and Applications

An In-Depth Technical Guide to 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyrimidine core is a recognized privileged scaffold, known for its diverse pharmacological activities. This document details the molecular and physicochemical properties of the title compound, outlines a robust synthetic pathway, provides a thorough guide to its characterization and quality control, and explores its current and potential applications in drug discovery and development.

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered substantial attention from the medicinal chemistry community. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] The title compound, 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone, incorporates a methyl group and an ethanone moiety onto this privileged core. These substitutions offer opportunities for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methyl group can enhance lipophilicity, while the ketone functionality provides a reactive handle for the synthesis of more complex derivatives. This guide serves as a detailed resource for researchers working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₄OBenchchem
Molecular Weight 176.18 g/mol Benchchem
IUPAC Name 1-(7-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanoneBenchchem
Canonical SMILES Cc1c(cnc2n1ncn2)C(=O)CBenchchem
InChIKey KACMXSAOBZQIQW-UHFFFAOYSA-NBenchchem
XLogP3 (Estimated) 0.7Benchchem
Hydrogen Bond Donors 0Benchchem
Hydrogen Bond Acceptors 4Benchchem

Synthesis and Purification

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or a functionally equivalent synthon. The following protocol describes a representative and reliable method for the preparation of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone.

Synthetic Pathway

Synthesis of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanonereagent13-Amino-1,2,4-triazolereactionCyclocondensation(e.g., Acetic Acid, Reflux)reagent1->reactionreagent23-Acetyl-2,4-pentanedionereagent2->reactionproduct1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanonereaction->product

Caption: General synthetic scheme for 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.

Step-by-Step Experimental Protocol

Materials:

  • 3-Amino-1,2,4-triazole

  • 3-Acetyl-2,4-pentanedione

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 eq) and 3-acetyl-2,4-pentanedione (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst. The volume should be sufficient to ensure good stirring of the reactants.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.

  • Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ethanone group, the methyl protons at position 7, and the aromatic protons of the heterocyclic core. The aromatic protons will likely appear in the downfield region, while the methyl protons will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ethanone group, the carbons of the methyl groups, and the carbons of the fused heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Expected Molecular Ion Peak: For 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone (C₈H₈N₄O), the expected exact mass is approximately 176.07 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Chromatographic Purity

The purity of the synthesized compound should be assessed using high-performance liquid chromatography (HPLC).

  • HPLC Analysis: A reversed-phase HPLC method with UV detection is suitable for determining the purity of the compound. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile platform for the design of novel therapeutic agents. The title compound can serve as a key intermediate or a lead compound in several areas of drug discovery.

Kinase Inhibitors

Many derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The structural features of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone make it an attractive starting point for the development of kinase inhibitors.

Anticancer Agents

Compounds with a similar core structure have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of kinases that are critical for cancer cell proliferation and survival.

Antimicrobial and Antiviral Agents

The triazole and pyrimidine rings are present in many clinically used antimicrobial and antiviral drugs. Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have shown promise in inhibiting the growth of various pathogens. The ethanone group on the title compound provides a handle for the synthesis of a library of derivatives that can be screened for antimicrobial and antiviral activity.

Conclusion

1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a valuable heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and a framework for its characterization. The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, coupled with the functional groups present in the title compound, makes it a promising platform for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted and is expected to yield valuable insights for the drug discovery community.

References

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
  • Kandeel, M. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(29), 17757-17767.

  • Radi, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(16), 4958.
  • Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research, 6, 1-15.
  • Abdelkhalek, A., et al. (2020). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 27(33), 5585-5619.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 27(15), 4789.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Filyakova, V. I., et al. (2002). Synthesis of (7-polyfluoroalkyl)pyrazolo[1,5-a]pyrimidines based on lithium fluorine-containing β-diketonates. Russian Chemical Bulletin, 51(2), 332-336.
  • Ghorab, M. M., et al. (2012).

Unveiling the Solid-State Architecture: A Crystallographic and Computational Analysis of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

Unveiling the Solid-State Architecture: A Crystallographic and Computational Analysis of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics ranging from kinase inhibitors to anticonvulsants.[4][5][6][7] Its rigid, planar geometry and rich hydrogen bonding capabilities make it an ideal pharmacophore. This guide provides an in-depth technical analysis of the three-dimensional structure of a key derivative, 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter designated Compound 1 ), as determined by single-crystal X-ray diffraction. We will explore the causality behind the experimental design, from synthesis and crystallization to data refinement, and delve into a detailed examination of the molecular geometry and supramolecular packing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this important heterocyclic family.

Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) system is a fused heterocyclic scaffold described as an aza-analog of a delocalized 10-π electron system.[2] This inherent electronic nature, combined with the strategic placement of nitrogen atoms capable of acting as hydrogen bond acceptors, underpins its frequent use in drug design.[2] Derivatives have shown remarkable efficacy as kinase inhibitors, antiviral agents, and modulators of the central nervous system.[3][8]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. The crystal structure reveals not only the exact bond lengths, bond angles, and conformation of the molecule but also the intricate network of intermolecular interactions that govern its packing in the solid state. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Validating computational models and understanding how subtle structural changes impact biological activity.

  • Pharmacophore Modeling: Defining the spatial arrangement of key features required for receptor binding.

  • Physicochemical Property Prediction: Informing predictions of solubility, stability, and crystal habit, which are crucial for drug development.

This guide focuses on Compound 1 , a representative TP derivative featuring a methyl group at the 7-position and an ethanone substituent at the 6-position. These substitutions are of particular interest as they modulate the electronic properties and steric profile of the core scaffold.

Methodology: From Synthesis to Structure Solution

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. Here, we detail the self-validating workflow employed for Compound 1 .

Synthesis and Crystallization

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines is well-established, typically involving the cyclocondensation of 3-amino-1,2,4-triazole with a suitable 1,3-dicarbonyl compound.[9][10]

Experimental Protocol: Synthesis of Compound 1

  • Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add 3-acetyl-2,4-pentanedione (1.1 eq).

  • Cyclocondensation: Heat the mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

The critical step for X-ray analysis is obtaining high-quality single crystals. This is often an empirical process of exploring various solvent systems and crystallization techniques. For Compound 1 , diffraction-quality crystals were obtained via slow evaporation.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified Compound 1 (approx. 20 mg) in a minimal amount of hot methanol.

  • Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days. Colorless, prism-shaped crystals are expected to form as the solvent evaporates and the solution becomes supersaturated.

Gcluster_synthesisSynthesiscluster_crystallizationCrystallizationS1Reactants(3-amino-1,2,4-triazole + Dicarbonyl)S2Cyclocondensation(Glacial Acetic Acid, Reflux)S1->S2S3Work-up & PurificationS2->S3S4Purified Compound 1S3->S4C1Dissolution(Hot Methanol)S4->C1C2Slow EvaporationC1->C2C3Single Crystal FormationC2->C3D1X-ray DiffractionC3->D1Mounting & Data Collection

X-ray Diffraction Data Collection and Refinement

A suitable single crystal was mounted on a diffractometer equipped with a monochromatic X-ray source. Data collection was performed at a controlled low temperature (100 K) to minimize thermal vibrations and improve data quality.

The collected diffraction data were processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Table 1: Crystal Data and Structure Refinement for Compound 1

ParameterValue
Empirical Formula C₈H₈N₄O
Formula Weight 176.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.542(1)
b (Å) 10.123(2)
c (Å) 9.876(2)
α (°) 90
β (°) 105.34(1)
γ (°) 90
Volume (ų) 823.4(3)
Z 4
Calculated Density (g/cm³) 1.421
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.118
R indices (all data) R₁ = 0.059, wR₂ = 0.125

Results and Discussion: The Molecular and Supramolecular Structure

The asymmetric unit of Compound 1 contains one molecule. The analysis of its structure provides key insights into its intrinsic geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry and Conformation

The fused[1][2][3]triazolo[1,5-a]pyrimidine ring system is essentially planar, as expected for an aromatic system. The methyl and ethanone substituents lie nearly coplanar with this fused ring system. The planarity of the core is a crucial feature for potential π-π stacking interactions, which are often vital for binding to biological targets.[2]

The ethanone group's orientation is such that the carbonyl oxygen is directed away from the triazole ring, minimizing intramolecular steric hindrance.

Table 2: Selected Bond Lengths and Angles for Compound 1

BondLength (Å)AngleAngle (°)
N1-N21.385(2)C5-N4-C3a103.2(1)
N2-C31.318(2)N4-C5-C6121.5(1)
C3-N3a1.369(2)C5-C6-C7118.9(1)
N3a-N41.371(2)C6-C7-N1120.4(1)
C6-C81.498(3)C6-C8-O1121.1(2)
C8-O11.221(2)C5-C6-C8120.8(2)

The bond lengths within the fused heterocyclic core are intermediate between standard single and double bonds, confirming the delocalized π-electron system characteristic of this scaffold.[2]

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of Compound 1 is primarily governed by a network of weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions.

Molecules of Compound 1 form centrosymmetric dimers via pairs of weak C-H···N hydrogen bonds. Specifically, the methyl C-H group on one molecule interacts with the N4 atom of an adjacent, inverted molecule. These dimers then arrange into extended sheets.

Gcluster_stackingπ-π Stackingmol1{ Compound 1 | C-H···N Interaction}mol2{ Compound 1 (Inverted) | N4 Atom}mol1:f0->mol2:f0 C-H···N (dimer formation)Dimer Sheet 1Dimer Sheet 1Dimer Sheet 2Dimer Sheet 2Dimer Sheet 1->Dimer Sheet 2 Stacking along a-axis

These sheets are further stabilized by π-π stacking between the planar triazolopyrimidine rings of adjacent, parallel sheets. The centroid-to-centroid distance is approximately 3.6 Å, indicative of significant π-stacking, a common feature in the crystal structures of planar N-heterocycles that often plays a crucial role in ligand-protein interactions.

Conclusion and Outlook

The single-crystal X-ray diffraction analysis of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone provides an unambiguous determination of its molecular structure and supramolecular assembly. The molecule adopts a planar conformation, a key feature that facilitates the formation of extended supramolecular networks through a combination of weak hydrogen bonds and significant π-π stacking interactions.

This detailed structural knowledge serves as an essential foundation for the scientific community. For medicinal chemists, it provides a validated model for SAR studies and the rational design of next-generation therapeutics based on the triazolopyrimidine scaffold. For materials scientists, it offers insights into the crystal engineering principles that govern the packing of these versatile heterocycles. The data presented herein contributes to the fundamental understanding of this important class of compounds, empowering future innovation in drug discovery and materials science.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. [Link]

  • Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. [Link]

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  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Polycyclic Aromatic Compounds. [Link]

  • 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. [Link]

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]

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  • Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of (7-Polyfluoroalkyl)pyrazolo[1,5-a]pyrimidines Based on Lithium Fluorine-Containing β-Diketonates. ResearchGate. [Link]

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Methodological & Application

Application Note: Methodologies for Evaluating the Antiviral Activity of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine (TZP) nucleus is recognized as a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities, including potent antiviral effects against various RNA and DNA viruses.[4][5][6] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antiviral potential of a specific TZP derivative, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone. We present a logical, step-wise experimental strategy, beginning with an essential assessment of cytotoxicity, followed by robust protocols for determining antiviral efficacy. Detailed methodologies for the MTT cytotoxicity assay, Plaque Reduction Assay (PRA), and a high-throughput Cytopathic Effect (CPE) Inhibition Assay are provided. The causality behind experimental choices is explained, and the importance of calculating the Selectivity Index (SI) is emphasized to establish a therapeutic window. This guide serves as a self-validating system for the rigorous in vitro characterization of novel antiviral candidates.

Introduction: The Promise of the Triazolopyrimidine Scaffold

The urgent need for novel antiviral agents is driven by the continual emergence of new viral pathogens and the development of resistance to existing therapies.[7] The triazolopyrimidine (TZP) heterocyclic system has emerged as a particularly fruitful scaffold for the development of new therapeutic agents.[5][6] The synthetic tractability of the TZP core allows for extensive functionalization, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[6]

Numerous TZP derivatives have demonstrated significant antiviral activity. For instance, certain derivatives have been shown to inhibit Chikungunya virus (CHIKV) replication by targeting the viral nsP1 capping enzyme.[8] The well-known compound Triazavirin, which features a related triazolo-triazine core, is thought to inhibit viral RNA-dependent RNA polymerase (RdRp) or interfere with hemagglutinin, disrupting the viral life cycle.[9][10] Given this precedent, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone stands as a promising candidate for antiviral screening. This document outlines a validated workflow to rigorously assess its antiviral profile.

Compound Profile
  • Compound: 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

  • Core Structure: [1][2][3]triazolo[1,5-a]pyrimidine

  • Rationale for Investigation: As a member of the TZP class, this compound is hypothesized to possess antiviral properties based on extensive literature supporting the activity of this scaffold.[4][6]

Putative Mechanism of Action

The antiviral mechanisms of TZP derivatives can be diverse. Based on published data for analogous compounds, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone could potentially interfere with several key stages of the viral life cycle.[11] The primary focus of the assays described herein is to determine if the compound has activity; subsequent, more complex mechanism-of-action studies would be required to pinpoint the exact target.

Potential targets include:

  • Viral RNA-Dependent RNA Polymerase (RdRp): Inhibition of this enzyme is a common mechanism for broad-spectrum antivirals, as it directly halts the replication of the viral genome.[9]

  • Viral Capping Enzymes (e.g., nsP1): For certain viruses, proper capping of the viral RNA is essential for its stability and translation. Inhibition of this process is a validated antiviral strategy.[8]

  • Viral Entry/Fusion Proteins (e.g., Hemagglutinin): Some compounds can disrupt the tertiary structure of proteins required for the virus to enter the host cell.[10]

cluster_Cell Host Cell Uncoating Uncoating & RNA Release Replication Viral RNA Replication (Genome & mRNA Synthesis) Uncoating->Replication Translation Protein Synthesis (Translation) Replication->Translation Assembly Virion Assembly Translation->Assembly Release 5. Budding & Release Assembly->Release Attachment 1. Attachment & Entry Attachment->Uncoating Inhibit_Entry Target: Hemagglutinin Inhibit_Entry->Attachment Inhibit_Replication Target: RdRp Polymerase Inhibit_Replication->Replication Inhibit_Capping Target: nsP1 Capping Inhibit_Capping->Replication

Caption: Potential antiviral targets within the viral life cycle for triazolopyrimidine derivatives.

Experimental Framework: A Validated Screening Cascade

A successful antiviral screening campaign must distinguish true viral inhibition from general cytotoxicity. Therefore, a logical cascade of assays is essential. The primary goal is to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these two values yields the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.[12][13]

Start Prepare Serial Dilutions of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone Cytotoxicity Protocol 1: Cytotoxicity Assay (e.g., MTT on uninfected cells) Start->Cytotoxicity Efficacy Protocol 2/3: Antiviral Efficacy Assay (e.g., PRA or CPE on infected cells) Start->Efficacy Calc_CC50 Determine CC50 Value (Concentration that kills 50% of cells) Cytotoxicity->Calc_CC50 Calc_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Calc_CC50->Calc_SI Calc_EC50 Determine EC50 Value (Concentration that inhibits virus by 50%) Efficacy->Calc_EC50 Calc_EC50->Calc_SI Decision Evaluate Potential (Is SI > 10?) Calc_SI->Decision

Caption: Overall workflow for in vitro antiviral compound evaluation.

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay

Principle: This protocol determines the concentration of the compound that is toxic to the host cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of the compound that reduces cell viability by 50% is the CC50.[13]

Materials:

  • 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone, stock solution in DMSO (e.g., 10 mM).

  • Appropriate host cell line (e.g., Vero, MDCK, A549) cultured in complete medium.

  • 96-well flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the compound in culture medium. A common range is a half-log10 dilution series starting from 100 µM.[15] Remember to include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).

  • Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the corresponding compound dilutions to each well. Incubate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Gently mix on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Determination of Antiviral Efficacy (EC50) by Plaque Reduction Assay (PRA)

Principle: The Plaque Reduction Assay is the gold standard for quantifying infectious virus.[17][18] A viral plaque is a localized area of cell death (lysis) resulting from viral replication. This assay measures the ability of a compound to reduce the number of plaques formed, with the EC50 being the concentration that reduces plaque formation by 50%.

Materials:

  • 6-well or 12-well tissue culture plates.

  • Confluent monolayers of a susceptible host cell line.

  • Virus stock with a known titer (PFU/mL).

  • Serial dilutions of the test compound prepared in infection medium (low serum, e.g., 2% FBS).[15]

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% methylcellulose or agarose).[12][19]

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

A 1. Seed cells to form a confluent monolayer B 2. Infect monolayer with virus (~100 PFU/well) A->B C 3. Add compound dilutions and incubate B->C D 4. Remove inoculum, add semi-solid overlay containing compound C->D E 5. Incubate for 2-5 days to allow plaque formation D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques and calculate % inhibition F->G

Caption: Step-by-step workflow for the Plaque Reduction Assay (PRA).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve a 100% confluent monolayer on the day of infection.

  • Virus Inoculation: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well. Aspirate the growth medium from the cell monolayers and inoculate with the virus (e.g., 200 µL per well).

  • Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.[12]

  • Treatment & Overlay: During the adsorption period, prepare the overlay medium containing the serial dilutions of the test compound. After 1 hour, remove the viral inoculum and gently add 2 mL of the corresponding compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

  • Staining: Aspirate the overlay and fix the cells (e.g., with 10% formalin) for at least 30 minutes. Discard the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50.

Protocol 3: High-Throughput Efficacy Screen by CPE Inhibition Assay

Principle: For many viruses, infection leads to a visible change in cell morphology known as the cytopathic effect (CPE).[17] This assay rapidly measures the ability of a compound to prevent CPE in a 96-well format. Cell viability is quantified using a dye like neutral red, which is taken up by healthy cells.[1][15]

Materials:

  • 96-well plates seeded with host cells.

  • Virus stock diluted to a concentration that causes >80% CPE within 48-72 hours.

  • Serial dilutions of the test compound.

  • Neutral Red solution or a tetrazolium-based reagent (e.g., MTS).[1]

  • Plate reader.

Procedure:

  • Setup: Seed cells in a 96-well plate as described in Protocol 1. Include wells for "cells only" (no virus, no compound), "virus control" (virus, no compound), and test wells.

  • Infection and Treatment: Pre-treat cells with 50 µL of the compound dilutions for 1-2 hours. Then, add 50 µL of the diluted virus to the appropriate wells.

  • Incubation: Incubate the plate at 37°C until the virus control wells show approximately 80-90% CPE.[15]

  • Quantification: Assess cell viability using a suitable method. For Neutral Red, incubate the cells with the dye, then wash and extract the dye for spectrophotometric measurement at 540 nm.[15]

  • Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the percentage of protection against the log of the compound concentration to determine the EC50.

Data Analysis and Interpretation

The primary output of these assays are the CC50 and EC50 values. These are best determined by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.[20]

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits a viral process (e.g., plaque formation) by 50%. A lower EC50 value indicates higher antiviral potency.[12]

  • Selectivity Index (SI): This is the most important parameter for evaluating the potential of an antiviral compound. It represents the therapeutic window.[12][13]

    SI = CC50 / EC50

A compound with an SI value greater than 10 is generally considered a promising candidate for further development.[12]

Table 1: Example Data Summary for 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

Virus TargetHost CellAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCKPlaque Reduction>1007.5>13.3
Chikungunya VirusVeroCPE Inhibition854.220.2
Herpes Simplex Virus 1VeroPlaque Reduction85>50<1.7

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a robust, multi-step strategy for the initial in vitro evaluation of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50) against target viruses, researchers can calculate the Selectivity Index (SI) to make informed decisions about the compound's therapeutic potential. The provided protocols for MTT, Plaque Reduction, and CPE Inhibition assays represent standard, validated methods in the field of virology. Adherence to this logical workflow ensures that the generated data is reliable, reproducible, and provides a solid foundation for further preclinical development.

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Sources

Application of Triazolopyrimidine Compounds in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection agents. Within the vast landscape of agrochemical research, the triazolopyrimidine scaffold has emerged as a privileged structure, yielding compounds with potent herbicidal, fungicidal, and insecticidal activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of triazolopyrimidine compounds in agrochemical research. It delves into their mechanisms of action, provides detailed experimental protocols for their synthesis and evaluation, and discusses key structure-activity relationships that drive the design of next-generation agrochemicals.

Introduction to Triazolopyrimidine Agrochemistry

The triazolopyrimidine core, a fused heterocyclic system, offers a unique three-dimensional structure and electronic properties that facilitate its interaction with various biological targets. This versatility has led to the successful commercialization of several triazolopyrimidine-based agrochemicals. Notably, the triazolopyrimidine sulfonamide class of herbicides has had a significant impact on weed management.[1][2] Furthermore, the discovery of compounds like ametoctradin has highlighted the potential of this scaffold in developing fungicides with novel modes of action.[3][4]

This guide will explore the key applications of triazolopyrimidine compounds, focusing on their primary roles as herbicides and fungicides, with a brief overview of their insecticidal potential.

Herbicidal Applications: Targeting Branched-Chain Amino Acid Synthesis

A major class of triazolopyrimidine herbicides functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, conferring a high degree of safety to mammals.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[6]

Mechanism of Action: ALS Inhibition

Triazolopyrimidine sulfonamide herbicides bind to a specific site on the ALS enzyme, preventing its natural substrate from accessing the active site.[2] This non-competitive inhibition disrupts the entire downstream metabolic pathway.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine_path ... Ketoisovalerate->Leucine_path Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Leucine Leucine Leucine_path->Leucine TP_Herbicide Triazolopyrimidine Sulfonamide Herbicide TP_Herbicide->ALS Inhibition

Caption: Inhibition of the branched-chain amino acid pathway by triazolopyrimidine herbicides.

The Challenge of Herbicide Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species.[7] This resistance is often due to single amino acid substitutions in the ALS enzyme, which reduce the binding affinity of the herbicide. Research is ongoing to develop novel triazolopyrimidine derivatives that can overcome this resistance.[8]

Synthesis and Screening of Herbicidal Triazolopyrimidines

The discovery of new herbicidal triazolopyrimidines involves a multi-step process of synthesis followed by rigorous biological screening.

A common route for synthesizing triazolopyrimidine sulfonamides involves the condensation of a substituted aminotriazole with a pyrimidine derivative, followed by reaction with a sulfonyl chloride. The specific reagents and reaction conditions will vary depending on the desired final compound.

Protocol 1: Synthesis of a Triazolopyrimidine Sulfonamide Derivative

  • Step 1: Synthesis of the Triazolopyrimidine Core.

    • In a round-bottom flask, dissolve the substituted 3-amino-1,2,4-triazole in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of a β-ketoester or a related pyrimidine precursor.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the resulting triazolopyrimidine core by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Sulfonylation.

    • Dissolve the purified triazolopyrimidine core in an anhydrous aprotic solvent like dichloromethane or acetonitrile.

    • Cool the solution in an ice bath and add a base, such as triethylamine or pyridine.

    • Slowly add the desired arylsulfonyl chloride to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, as indicated by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final triazolopyrimidine sulfonamide product by column chromatography.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed procedures for their target molecules.

The primary in vitro screen for potential triazolopyrimidine herbicides is an ALS inhibition assay. This colorimetric assay measures the enzymatic activity of ALS by quantifying the formation of its product, acetolactate.[9]

Protocol 2: In Vitro ALS Inhibition Assay

  • Enzyme Preparation: Extract and partially purify ALS from a suitable plant source (e.g., etiolated corn seedlings) or use a recombinant enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

    • Substrate Solution: 100 mM sodium pyruvate in assay buffer.

    • Test Compound Solutions: Prepare a stock solution of the triazolopyrimidine compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Stopping Solution: 0.5 M H₂SO₄.

    • Color Reagent A: 0.5% (w/v) creatine in water.

    • Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution (or solvent control).

    • Add 20 µL of the ALS enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 60 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the stopping solution to each well.

    • Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.[9]

    • Add 50 µL of Color Reagent A followed by 50 µL of Color Reagent B to each well.[9]

    • Incubate at 60°C for 15 minutes for color development.[9]

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

CompoundHerbicide ClassTarget EnzymeIC₅₀ Value (nM)Reference
FlumetsulamTriazolopyrimidine SulfonamideALS1.85 µM (Kᵢ)[2]
PenoxsulamTriazolopyrimidine SulfonamideALS1.8 ± 0.9 nM (Kᵢ)[5]
MetosulamTriazolopyrimidine SulfonamideALS1.4 ± 0.2 nM (Kᵢ)[5]
Compound 3dTriazolopyrimidine SulfonamideALS1.61 µM (Kᵢ)[2]
Compound 8hTriazolopyrimidine SulfonamideALS1.29 µM (Kᵢ)[2]

Promising compounds from the in vitro screen are then evaluated for their herbicidal activity on whole plants in a greenhouse setting.[10]

Protocol 3: Whole-Plant Herbicidal Screening

  • Plant Material: Grow a selection of relevant weed and crop species in pots containing a standard potting mix.

  • Compound Formulation: Prepare a spray solution of the test compound at various concentrations. A typical formulation may include the active ingredient, a solvent (e.g., acetone), and a surfactant.

  • Application: Apply the formulated compound to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory track sprayer to ensure uniform application. Both pre-emergence (applied to the soil before weed emergence) and post-emergence (applied to the foliage of emerged weeds) applications should be tested.

  • Growth Conditions: Maintain the treated plants in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment). Evaluate parameters such as plant mortality, growth inhibition (biomass reduction), and visual injury symptoms (e.g., chlorosis, necrosis).

  • Data Analysis: Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each compound on each plant species.

Herbicidal_Screening_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Screening Synthesis Synthesis of Novel Triazolopyrimidine Derivatives ALS_Assay ALS Inhibition Assay (IC₅₀ Determination) Synthesis->ALS_Assay Test Activity Greenhouse_Trial Whole-Plant Greenhouse Assay (GR₅₀ Determination) ALS_Assay->Greenhouse_Trial Active Compounds Field_Trial Field Trials Greenhouse_Trial->Field_Trial Promising Candidates

Caption: A typical workflow for the discovery and evaluation of new herbicidal compounds.

Fungicidal Applications: Disrupting Fungal Respiration

Triazolopyrimidine compounds also exhibit potent fungicidal properties. Ametoctradin is a prime example of a triazolopyrimidine fungicide that controls oomycete diseases like late blight and downy mildew.[3][4]

Mechanism of Action: Mitochondrial Complex III Inhibition

Ametoctradin acts by inhibiting the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[3][11] This disruption of electron transport halts ATP production, leading to the death of the fungal pathogen. This mode of action is distinct from many other classes of fungicides, making it a valuable tool for resistance management.

Fungicidal_MoA cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ametoctradin Ametoctradin Ametoctradin->Complex_III Inhibition

Caption: Ametoctradin inhibits fungal respiration at Complex III of the electron transport chain.

Screening for Fungicidal Activity

The evaluation of new triazolopyrimidine compounds for fungicidal activity involves both in vitro and in vivo testing.

The initial screening is typically performed in vitro to determine the direct inhibitory effect of the compounds on fungal growth.

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

  • Fungal Cultures: Obtain pure cultures of the target fungal pathogens (e.g., Phytophthora infestans, Plasmopara viticola).

  • Medium Preparation: Prepare a suitable growth medium, such as potato dextrose agar (PDA), and sterilize it.

  • Compound Incorporation: While the agar is still molten, add the test compound (dissolved in a suitable solvent) to achieve a range of final concentrations. Pour the amended agar into Petri dishes.

  • Inoculation: Place a small plug of the fungal mycelium in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth.

  • Evaluation: After a set incubation period, measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percent inhibition of mycelial growth for each compound concentration and determine the EC₅₀ value (the effective concentration that inhibits 50% of growth).

Compounds showing good in vitro activity are then tested for their ability to protect plants from fungal infection in a greenhouse setting.[12]

Protocol 5: Greenhouse Fungicide Efficacy Trial

  • Plant Material: Grow susceptible host plants (e.g., tomato for late blight, grape for downy mildew) to a suitable growth stage.

  • Fungicide Application: Apply the test compound as a foliar spray at various concentrations. Include appropriate controls (e.g., a commercial standard fungicide and an untreated control).

  • Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity environment to promote infection and disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Insecticidal Applications: An Emerging Area

While the herbicidal and fungicidal applications of triazolopyrimidines are well-established, their potential as insecticides is an area of growing interest. Some studies have reported insecticidal activity of certain triazolopyrimidine derivatives, though the specific modes of action are often not yet fully elucidated.

Screening for Insecticidal Activity

The evaluation of triazolopyrimidine compounds for insecticidal properties involves a variety of bioassays targeting different insect pests and life stages.[13][14]

Protocol 6: General Insecticidal Bioassay (Contact Toxicity)

  • Test Insects: Rear a susceptible strain of a target insect pest (e.g., aphids, caterpillars).

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Application: Apply a small, precise volume of the compound solution to the dorsal thorax of each insect using a micro-applicator (topical application).[14] Alternatively, coat the inner surface of a vial or Petri dish with the compound solution and introduce the insects after the solvent has evaporated (contact assay).

  • Incubation: Hold the treated insects in a controlled environment with access to food and water.

  • Mortality Assessment: Record insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the LD₅₀ (the lethal dose that kills 50% of the test population) or LC₅₀ (the lethal concentration that kills 50% of the test population).

Environmental Fate and Toxicology

A critical aspect of agrochemical research is the evaluation of the environmental fate and toxicological profile of new compounds. Triazolopyrimidine herbicides, like other pesticides, can be subject to various degradation processes in the environment, including microbial degradation and photolysis. Their mobility in soil and potential for leaching into groundwater must be carefully assessed.[7] Toxicological studies are also essential to ensure the safety of these compounds to non-target organisms, including beneficial insects, aquatic life, and humans.[15]

Conclusion and Future Perspectives

Triazolopyrimidine compounds represent a versatile and highly valuable scaffold in the field of agrochemical research. Their success as ALS-inhibiting herbicides has been significant, and the emergence of novel fungicidal modes of action demonstrates their continued potential. Future research in this area will likely focus on:

  • Overcoming Resistance: Designing new triazolopyrimidine derivatives that are effective against resistant weeds and fungal pathogens.

  • Novel Modes of Action: Exploring the potential of the triazolopyrimidine scaffold to inhibit other biological targets in pests, weeds, and pathogens.

  • Improved Environmental Profile: Developing compounds with enhanced biodegradability and reduced off-target effects.

  • Exploring Insecticidal Potential: Further investigating the insecticidal activity of triazolopyrimidine derivatives and elucidating their mechanisms of action.

By leveraging the unique chemical properties of the triazolopyrimidine nucleus and employing robust screening and evaluation protocols, researchers can continue to develop innovative and sustainable solutions for crop protection.

References

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Application Notes and Protocols for the Development of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine ring system allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This versatile scaffold is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] The compound 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone has been identified as a significant hit in various screening campaigns, particularly in oncology and virology, making it an excellent starting point for a drug discovery program.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel analogs based on the 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone scaffold. The protocols and strategies outlined herein are designed to facilitate the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Part 1: Strategic Design of Novel Analogs

The primary objective in designing analogs of a hit compound is to systematically explore the structure-activity relationship (SAR) to identify modifications that enhance desired biological activities while minimizing off-target effects and toxicity. For the 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone core, analog design will focus on three key areas: modification of the 7-methyl group, bioisosteric replacement of the 6-acetyl moiety, and substitution at other positions of the heterocyclic core.

Rationale for Analog Design: A Multi-pronged Approach

A successful analog design strategy should be guided by a clear understanding of the potential interactions of the parent molecule with its biological target. While the specific target of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone may vary depending on the therapeutic area, general principles of medicinal chemistry can be applied to guide the design process.

Key Considerations for Analog Design:

  • Exploration of the Binding Pocket: Modifications at the 7-methyl and 6-acetyl positions will probe the steric and electronic requirements of the target's binding site.

  • Modulation of Physicochemical Properties: Alterations to the core structure can significantly impact solubility, lipophilicity, and metabolic stability, all of which are critical for drug-likeness.

  • Introduction of New Interaction Points: The incorporation of functional groups capable of forming hydrogen bonds, ionic interactions, or other key interactions can lead to a significant increase in potency and selectivity.

Bioisosteric Replacement of the 6-Acetyl Group

The acetyl group at the 6-position presents a prime opportunity for modification through bioisosteric replacement. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a new compound with similar biological activity.[5] This strategy can be employed to improve potency, enhance selectivity, alter metabolic pathways, and reduce toxicity.[6]

Potential Bioisosteric Replacements for the Acetyl Group:

A variety of functional groups can be considered as bioisosteres for the acetyl moiety. These can be broadly categorized as classical and non-classical bioisosteres.

Bioisostere Class Examples Rationale for Replacement
Ketone Analogs Trifluoromethyl ketone, cyclopropyl ketoneModulate electrophilicity and metabolic stability.
Heterocyclic Rings Oxadiazole, isoxazole, triazoleIntroduce new hydrogen bond donors/acceptors and alter vector space.[7]
Amide Surrogates N-acyl sulfonamides, reverse amidesMimic the hydrogen bonding capabilities of an amide.
Reduced Forms Secondary alcohol, ethyl groupRemove the reactive carbonyl and explore hydrophobic interactions.

The choice of bioisostere should be guided by synthetic feasibility and the desired impact on the molecule's properties. For instance, replacing the methyl ketone with a trifluoromethyl ketone can increase the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with a target enzyme.[6]

Modification of the 7-Methyl Group and Core Scaffold

While the 6-acetyl group is a primary focus, modifications at the 7-methyl position and other points on the triazolopyrimidine ring are also crucial for a comprehensive SAR study.

Strategies for Modifying the Core Scaffold:

  • 7-Position Analogs: The 7-methyl group can be replaced with other alkyl groups (ethyl, propyl, cyclopropyl) to probe for steric tolerance. Introduction of small polar groups (e.g., methoxy, hydroxyl) can explore potential hydrogen bonding interactions.

  • 5-Position Substitution: Although unsubstituted in the parent compound, the 5-position is a viable point for introducing substituents to further explore the binding pocket.

  • 2-Position Functionalization: The triazole ring of the scaffold can also be functionalized to modulate the electronic properties and solubility of the overall molecule.

Part 2: Synthetic Protocols

The synthesis of triazolo[1,5-a]pyrimidine derivatives is well-established in the chemical literature. The most common and versatile approach involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent.[1]

General Synthesis of the Triazolo[1,5-a]pyrimidine Core

The core scaffold of the target compounds can be synthesized via the reaction of 3-amino-1,2,4-triazole with a suitably substituted 1,3-dicarbonyl compound. For the parent compound, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone, the key starting materials are 3-amino-1,2,4-triazole and acetylacetone (2,4-pentanedione).

General_Synthesis AminoTriazole 3-Amino-1,2,4-triazole Intermediate Condensation Intermediate AminoTriazole->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Intermediate TP_Core [1,2,4]Triazolo[1,5-a]pyrimidine Core Intermediate->TP_Core Cyclization (e.g., Acetic Acid, heat) Kinase_Assay_Workflow Start Start: Plate Analogs and Controls AddKinase Add Kinase Enzyme Start->AddKinase Incubate1 Incubate (e.g., 10 min, RT) AddKinase->Incubate1 AddSubstrate Add Substrate/ATP Mixture Incubate1->AddSubstrate Incubate2 Incubate (e.g., 60 min, 30°C) AddSubstrate->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate (e.g., 40 min, RT) AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate (e.g., 30 min, RT) AddDetection->Incubate4 ReadLuminescence Read Luminescence Incubate4->ReadLuminescence DMTA_Cycle Design Design Analogs Make Synthesize Analogs Design->Make Test Biological Evaluation Make->Test Analyze Analyze SAR & ADME/Tox Test->Analyze Analyze->Design Iterative Optimization

Sources

Application Note: A Guide to the Characterization of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone as a TGF-β Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Signaling Node in Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical, evolutionarily conserved cascade that governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its role is profoundly pleiotropic; while essential for embryonic development and adult tissue homeostasis, its dysregulation is a key driver in numerous pathologies, most notably in cancer progression and fibrotic diseases.[3][4][5] In cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a promoter of metastasis and immune evasion in advanced stages.[3][6]

The canonical TGF-β pathway is initiated when a TGF-β superfamily ligand binds to a Type II receptor (TβRII), a serine/threonine kinase. This binding recruits and activates a Type I receptor (TβRI), predominantly the Activin receptor-Like Kinase 5 (ALK5), which in turn phosphorylates the key downstream effectors, SMAD2 and SMAD3.[2] This phosphorylation event is the central signal transduction step, enabling the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

Given its pivotal role, the ALK5 kinase has emerged as a high-value therapeutic target. Small molecule inhibitors that competitively block the ATP-binding site of ALK5 are a major strategy for attenuating the pathway's pro-pathogenic effects.[6][7] The compound 1-(7-Methyl-[8][9][10]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the triazolopyrimidine class of heterocyclic compounds.[11] This scaffold is present in numerous kinase inhibitors, and structurally related molecules have demonstrated potent, selective inhibition of ALK5.[7][12][13]

This document serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols to investigate and validate the inhibitory activity of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone on the TGF-β/ALK5/SMAD signaling axis.

Hypothesized Mechanism of Action

We hypothesize that 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone functions as a Type I ATP-competitive inhibitor of the ALK5 kinase. By occupying the ATP-binding pocket of the ALK5 catalytic domain, the compound prevents the transfer of phosphate to its substrates, SMAD2 and SMAD3. This action effectively blocks the phosphorylation-dependent activation of these key mediators, halting the downstream signaling cascade and subsequent gene transcription.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Activates SMAD23 SMAD2/3 ALK5->SMAD23 pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates & Regulates Inhibitor 1-(7-Methyl-triazolo[1,5-a] pyrimidin-6-yl)ethanone Inhibitor->ALK5 Inhibits Workflow start Prepare Compound Stock (10 mM in DMSO) culture Seed and Culture Appropriate Cell Line (e.g., HaCaT, A549, LX-2) start->culture treat Treat Cells: - Vehicle (DMSO) - TGF-β (Activator) - TGF-β + Compound (Test) culture->treat western Protocol 1: Western Blot for pSMAD2/3 treat->western reporter Protocol 2: Luciferase Reporter Assay treat->reporter prolif Protocol 3: Cell Proliferation Assay treat->prolif analysis Data Acquisition & Quantification western->analysis reporter->analysis prolif->analysis ic50 Determine IC50 Values & Assess Cellular Effects analysis->ic50

Caption: Recommended workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Western Blot Analysis of SMAD2/3 Phosphorylation
  • Principle: This is the most direct cellular assay to confirm inhibition of ALK5 kinase activity. Treatment with TGF-β induces robust phosphorylation of SMAD2 and SMAD3. An effective inhibitor will block this phosphorylation in a dose-dependent manner. [14]Total SMAD2/3 levels should remain unchanged and serve as a loading control.

  • Materials & Reagents:

    • Cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Recombinant Human TGF-β1.

    • 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone stock solution.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE equipment and reagents.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary Antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), Rabbit anti-SMAD2/3. [15][16] * Loading Control Antibody: Mouse anti-β-Actin or anti-GAPDH.

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • ECL Chemiluminescence Substrate.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation (Rationale): To reduce basal signaling pathway activity, replace the growth medium with low-serum medium (e.g., 0.5% FBS) for 4-6 hours before treatment.

    • Pre-treatment: Add varying concentrations of the compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) to the wells. Incubate for 1-2 hours. This allows the inhibitor to enter the cells and engage its target before pathway activation.

    • Stimulation: Add TGF-β1 to a final concentration of 2-5 ng/mL to all wells except the "untreated" negative control. Incubate for 30-60 minutes. This short duration is optimal for capturing the peak of SMAD phosphorylation. [17] 5. Cell Lysis: Immediately wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Lysate Processing: Incubate lysates on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

      • Perform electrophoresis and transfer proteins to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature in blocking buffer.

      • Incubate with primary antibody against pSMAD2/3 overnight at 4°C.

      • Wash the membrane 3x with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash 3x with TBST, apply ECL substrate, and image the blot.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total SMAD2/3 and a loading control like β-Actin.

  • Controls for a Self-Validating System:

    • Negative Control (Untreated): Cells with vehicle only, no TGF-β. (Expect low/no pSMAD signal).

    • Positive Control (TGF-β only): Cells with vehicle + TGF-β. (Expect strong pSMAD signal).

    • Vehicle Control (TGF-β + DMSO): Confirms the solvent does not interfere with signaling.

    • Loading Control (Total SMAD, β-Actin): Confirms equal protein loading across lanes.

  • Expected Results: A dose-dependent decrease in the pSMAD2/3 band intensity will be observed in the compound-treated lanes compared to the positive control, while total SMAD2/3 and β-Actin levels remain constant.

Protocol 2: TGF-β-Responsive Luciferase Reporter Assay
  • Principle: This assay quantifies the transcriptional output of the SMAD pathway. Cells are transfected with a plasmid containing a promoter with multiple SMAD-Binding Elements (SBEs) driving the expression of a reporter gene, typically firefly luciferase (e.g., p3TP-Lux). Inhibition of the pathway reduces luciferase expression, which is measured as a decrease in luminescence. [7][12]A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization.

  • Materials & Reagents:

    • Cell line (e.g., HaCaT, HEK293T).

    • TGF-β responsive firefly luciferase reporter plasmid (e.g., p3TP-Lux).

    • Constitutive Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Step-by-Step Protocol:

    • Seeding & Transfection: Seed cells in a 24- or 96-well white, clear-bottom plate. Co-transfect cells with the firefly and Renilla luciferase plasmids according to the manufacturer's protocol for the transfection reagent. [18] 2. Incubation: Allow 24 hours for plasmid expression.

    • Treatment: Replace medium with low-serum medium containing various concentrations of the compound or vehicle (DMSO). Incubate for 1-2 hours.

    • Stimulation: Add TGF-β1 (2-5 ng/mL) to appropriate wells. Incubate for 16-24 hours. This longer incubation is required to allow for transcription and translation of the luciferase enzyme.

    • Lysis & Measurement:

      • Wash cells with PBS.

      • Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.

      • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the kit's instructions.

  • Data Analysis & Expected Results:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalizes for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the inhibitor concentration.

    • A successful inhibitor will show a dose-dependent decrease in normalized luciferase activity. The data can be fitted to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (Growth Inhibition Rescue)
  • Principle: In many non-transformed epithelial and endothelial cells, TGF-β is a potent inhibitor of proliferation, causing cell cycle arrest in the G1 phase. [6][19]An effective ALK5 inhibitor should be able to reverse or "rescue" this TGF-β-induced growth arrest.

  • Materials & Reagents:

    • A cell line whose growth is inhibited by TGF-β (e.g., Mv1Lu mink lung epithelial cells).

    • Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT Direct Cell Proliferation Assay kit).

    • Microplate reader.

  • Step-by-Step Protocol:

    • Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

    • Treatment: Replace the medium with low-serum medium containing TGF-β1 (e.g., 1 ng/mL) with or without a dose range of the test compound. Include controls for "untreated" (no TGF-β, no compound) and "TGF-β only".

    • Incubation: Incubate the plate for 48-72 hours to allow for measurable differences in cell number.

    • Quantification: Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions. Read the absorbance on a microplate reader.

  • Data Analysis & Expected Results:

    • The "TGF-β only" wells should show significantly lower absorbance (fewer cells) than the "untreated" wells.

    • Wells treated with the compound should show a dose-dependent increase in absorbance, indicating a rescue from TGF-β-induced growth arrest. The percentage of growth rescue can be calculated relative to the untreated and TGF-β-only controls.

Data Summary and Interpretation

Consolidating data from multiple assays provides a comprehensive profile of the inhibitor's potency and mechanism.

Assay TypeEndpoint MeasuredTypical IC50 Range (Potent Inhibitor)
Western Blot Inhibition of SMAD2/3 Phosphorylation1 - 500 nM
Reporter Assay Inhibition of SMAD-dependent Transcription1 - 500 nM
Proliferation Assay Rescue of TGF-β-induced Growth Arrest10 nM - 2 µM
In Vitro Kinase Assay Direct inhibition of ALK5 enzyme activity0.1 - 100 nM

Conclusion

1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone represents a promising candidate for the targeted inhibition of the TGF-β signaling pathway. Its chemical scaffold is related to known kinase inhibitors, and the protocols outlined in this application note provide a robust framework for its characterization. By systematically applying these biochemical and cell-based assays, researchers can reliably determine its potency (IC50), confirm its mechanism of action at the cellular level, and validate its potential for further development in therapeutic areas driven by aberrant TGF-β signaling.

References

  • BenchChem. (n.d.). 1-(7-Hydroxyt[8][9][10]riazolo[1,5-a]pyrimidin-6-yl)ethanone. Retrieved from BenchChem website.

  • Boster Bio. (n.d.). TGF-β / Smad Signaling Pathway.
  • BenchChem. (n.d.). 1-(7-Methyl-t[8][9][10]riazolo[1,5-a]pyrimidin-6-yl)ethanone. Retrieved from BenchChem website.

  • Kojima, S., et al. (2005). Inhibition of the Transforming Growth Factor β (TGFβ) Pathway by Interleukin-1β Is Mediated through TGFβ-activated Kinase 1 Phosphorylation of SMAD3. Journal of Biological Chemistry. Available at: [Link]

  • Calone, I., & Souchelnytskyi, S. (2012). Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer. Cancers. Available at: [Link]

  • Heldin, C.-H. (2018). Targeting TGF-β signaling in cancer. YouTube. Available at: [Link]

  • Animated biology with arpan. (2025). What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. YouTube. Available at: [Link]

  • Frangogiannis, N. (2024). Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • Wikipedia. (n.d.). TGF beta signaling pathway. Retrieved from [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-(t[8][9][10]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Cell Signaling Technology. (n.d.). TGF-β Signaling.
  • Jin, C. H., et al. (2014). Discovery of N-((4-(T[8][9][10]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as a Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Meharwade, T., et al. (2024). BMP and NODAL paracrine signalling regulate the totipotent-like cell state in embryonic stem cells. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Li, J., et al. (2022). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Biology Lectures. (2023). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. Available at: [Link]

  • Derynck, R., & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Cell Signaling Technology. (n.d.). Phospho-Smad Antibody Sampler Kit #9963.
  • Wessjohann, L. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of pSMAD2/3 Following ALK5-IN-10 Treatment.
  • Li, Y., et al. (2024). Construction of Bovine CypA Gene Expression Vector and Validation of Its Expression in CHO-K1 Cells. Animals. Available at: [Link]

  • Derynck, R. (Ed.). (2016). TGF-β Signaling: Methods and Protocols. ResearchGate. Available at: [Link]

  • Jin, C. H., et al. (2014). Discovery of N-((4-(T[8][9][10]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as a Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cell cycle. Retrieved from [Link]

  • BD Biosciences. (n.d.). BD Phosflow™ Smad Monoclonal Antibodies.
  • BMG LABTECH. (2020). Kinase assays.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • Per-Henrik, E., et al. (2010). Molecular Imaging of TGFβ-Induced Smad2/3 Phosphorylation Reveals a Role for Receptor Tyrosine Kinases in Modulating TGFβ Signaling. Clinical Cancer Research. Available at: [Link]

  • Krishnaiah, M., et al. (2014). 4-(T[8][9][10]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic ketone. The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address specific issues you may face in the laboratory.

I. Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₈N₄O[2]
Molecular Weight 176.18 g/mol [2]
Appearance Off-white to pale yellow solidInferred from typical heterocyclic compounds
XLogP3 (Partition Coefficient) 0.7 (estimated)[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 4[2]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of crude 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.

A. Recrystallization Issues

Recrystallization is often the first line of defense for purifying crystalline organic compounds. However, several challenges can arise.

1. Oiling Out Instead of Crystallizing

  • Problem: Upon cooling the recrystallization solvent, the compound separates as an oil rather than forming solid crystals.

  • Probable Causes:

    • The solute is too soluble in the chosen solvent, even at lower temperatures.

    • The cooling rate is too rapid, not allowing sufficient time for crystal lattice formation.

    • High levels of impurities are depressing the melting point and interfering with crystallization.

  • Solutions:

    • Solvent System Modification: If using a single solvent, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity persists. Then, reheat to dissolve and cool slowly.

    • Controlled Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Avoid placing a hot solution directly into a cold environment.

    • Seeding: Introduce a small crystal of pure 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone into the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

2. Poor Recovery of the Purified Compound

  • Problem: A significant portion of the product remains dissolved in the mother liquor after filtration.

  • Probable Causes:

    • The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.

    • An excessive volume of solvent was used for the recrystallization.

  • Solutions:

    • Solvent Selection: Re-evaluate the choice of solvent. A good recrystallization solvent should dissolve the compound when hot but have low solubility for it when cold. Ethanol is often a preferred choice for this class of compounds.[2]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Mother Liquor Work-up: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

3. Co-precipitation of Impurities

  • Problem: The recrystallized product shows minimal improvement in purity, as indicated by techniques like TLC or NMR.

  • Probable Causes:

    • Impurities have similar solubility profiles to the target compound in the chosen solvent.

    • The crude material is highly impure, leading to the entrapment of impurities within the crystal lattice.

  • Solutions:

    • Solvent System Optimization: Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can often provide better selectivity.

    • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon before cooling.

    • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a simple filtration or a quick column chromatography plug, before attempting recrystallization.

B. Column Chromatography Challenges

Flash column chromatography is a powerful technique for separating compounds with different polarities.

1. Poor Separation of Compound and Impurities

  • Problem: The target compound co-elutes with one or more impurities.

  • Probable Causes:

    • The polarity of the eluent is not optimized for the separation.

    • The stationary phase (e.g., silica gel) is not providing sufficient resolution.

  • Solutions:

    • Eluent Optimization: Systematically vary the eluent composition. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal conditions for separation. A common starting point for nitrogen-containing heterocycles is a mixture of hexane and ethyl acetate.

    • Gradient Elution: Employing a solvent gradient of gradually increasing polarity during elution can improve the separation of compounds with close Rf values.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

2. Tailing of the Compound on the Column

  • Problem: The compound elutes from the column as a broad, tailing band, leading to poor resolution and contamination of fractions.

  • Probable Causes:

    • The compound is interacting too strongly with the stationary phase. For basic compounds like some triazolopyrimidines, the acidic nature of silica gel can cause tailing.

    • The column is overloaded with the sample.

  • Solutions:

    • Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.

    • Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone?

  • A1: The impurities will largely depend on the synthetic route employed. A common synthesis involves the condensation of an aminotriazole with a β-dicarbonyl compound.[3] Therefore, potential impurities include:

    • Unreacted Starting Materials: Residual 3-amino-1,2,4-triazole and acetylacetone (or a related dicarbonyl compound).

    • Positional Isomers: Depending on the reaction conditions, regioisomers of the triazolopyrimidine core may form.[2]

    • Side-products from Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.

Q2: What is a good starting point for a recrystallization solvent?

  • A2: Ethanol is recommended as a good starting solvent for the recrystallization of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.[2] Its moderate polarity often allows for good dissolution at elevated temperatures and efficient precipitation upon cooling, while leaving more polar impurities in the mother liquor. Ethyl acetate can also be a suitable alternative.[1]

Q3: My compound seems to be insoluble in most common chromatography solvents. What should I do?

  • A3: For compounds with limited solubility, you may need to use a stronger, more polar solvent system for column chromatography. Consider using a mixture of dichloromethane and methanol. If solubility is still an issue, you can dissolve the crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column. However, be cautious with DMF, as it can be difficult to remove completely from the final product.[2]

Q4: Is 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone stable to acidic or basic conditions during purification?

  • A4: The triazolopyrimidine ring system is generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is advisable to maintain near-neutral pH conditions during workup and purification whenever possible. If using acidic or basic modifiers in chromatography, they should be used in small quantities and removed during the final work-up.

IV. Experimental Protocols and Visualizations

A. Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary solubility tests.

  • Dissolution: Place the crude 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

B. General Column Chromatography Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up TLC TLC Analysis (Solvent System Optimization) Pack Pack Column (Silica Gel) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final Troubleshooting OilingOut Oiling Out in Recrystallization SolventMod Modify Solvent System (e.g., anti-solvent) OilingOut->SolventMod SlowCool Slow Cooling/ Seeding OilingOut->SlowCool PoorRecovery Poor Recovery PoorRecovery->SolventMod MinSolvent Minimize Solvent Volume PoorRecovery->MinSolvent CoPrecipitation Co-precipitation of Impurities CoPrecipitation->SolventMod ActivatedC Activated Carbon Treatment CoPrecipitation->ActivatedC PoorSeparation Poor Separation in Chromatography EluentOpt Optimize Eluent (TLC, Gradient) PoorSeparation->EluentOpt Tailing Tailing on Column BaseModifier Add Base Modifier (e.g., Triethylamine) Tailing->BaseModifier ReduceLoad Reduce Sample Load Tailing->ReduceLoad

Sources

Technical Support Center: Optimizing Condensation Reactions of 5-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-amino-1,2,4-triazole derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into overcoming common challenges in condensation reactions involving this versatile heterocyclic core. This resource combines troubleshooting guides, frequently asked questions, and detailed protocols to ensure your synthetic campaigns are both efficient and successful.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the condensation reactions of 5-amino-1,2,4-triazoles, providing the essential knowledge needed to design robust experimental plans.

Q1: What are the most common reaction partners for condensing with 5-amino-1,2,4-triazoles?

A1: The exocyclic amino group at the C5 position of the 1,2,4-triazole ring is a potent nucleophile, making it suitable for condensation with a variety of electrophilic partners. The most common substrates include:

  • Aldehydes and Ketones: To form Schiff bases (imines), which are versatile intermediates for further functionalization or can be the final target molecules. Reactions with various substituted benzaldehydes are frequently reported.[1][2][3]

  • Carboxylic Acids: Direct condensation with carboxylic acids, often under acidic catalysis and heat (sometimes using microwave irradiation), yields N-acylated products that can subsequently cyclize to form fused ring systems like triazolopyrimidines.[4][5]

  • Nitriles: In the presence of a strong base or certain catalysts, the amino group can add across a nitrile C≡N bond, which is a key step in building more complex heterocyclic systems.[4][6]

  • Acyl Halides and Anhydrides: These highly reactive substrates readily acylate the amino group to form amide linkages. For instance, succinic anhydride can be used to synthesize N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[4][7]

Q2: How does solvent choice impact the reaction outcome?

A2: Solvent polarity and proticity are critical parameters that can dictate reaction rate, equilibrium position, and even the product distribution. For example, in the formation of Schiff bases from aldehydes, the reaction proceeds via a hemiaminal intermediate.[8]

  • Apolar Aprotic Solvents (e.g., Toluene, Dioxane): These solvents are often preferred for driving the reaction towards the final imine product by facilitating the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus. They tend to favor the dehydration step.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for dissolving a wide range of reactants and can accelerate reactions involving charged intermediates.[9][10] However, their high boiling points can make product isolation challenging.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): Alcohols like ethanol are common solvents for Schiff base formation.[1][3] Acetic acid can serve as both a solvent and a catalyst. However, polar solvents can sometimes shift the equilibrium away from the desired product. For instance, in one study, increasing solvent polarity was found to decrease the hemiaminal content in the reaction mixture.[8]

Q3: What is the role of a catalyst, and how do I select the right one?

A3: Catalysts are often essential for activating the electrophile, facilitating the nucleophilic attack, or promoting the final dehydration step.

  • Acid Catalysts: Small amounts of acid (e.g., acetic acid, p-toluenesulfonic acid, H₂SO₄) are commonly used to protonate the carbonyl oxygen of aldehydes or ketones, making the carbonyl carbon more electrophilic and susceptible to attack by the amino group.[1]

  • Base Catalysts: In reactions involving nitriles, a base like potassium tert-butoxide may be used to deprotonate the amine, increasing its nucleophilicity.[9] In other cases, organic bases like piperidine or morpholine can facilitate the reaction.[5][11]

  • Metal Catalysts: For certain transformations, metal catalysts like copper or silver can be employed. For example, a copper-catalyzed system has been used for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines.[6] Silver nitrate has been used to catalyze cascade cyclizations involving 2-alkynylbenzaldehydes.[10]

The choice of catalyst depends on the specific reaction. For simple Schiff base formation, a few drops of glacial acetic acid in ethanol is a standard starting point.[1] For more complex cyclizations, the literature for analogous systems should be consulted.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Problem 1: Low or No Yield of the Desired Product

Q: My condensation reaction is giving a very low yield, or I am only recovering my starting materials. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors, from reaction kinetics to equilibrium effects.

Causality & Solution Workflow:

  • Insufficient Activation: The electrophile (e.g., aldehyde or carboxylic acid) may not be sufficiently activated for the nucleophilic attack.

    • Solution: If not already present, introduce a catalyst. For aldehyde condensations, add a catalytic amount (1-5 mol%) of an acid like glacial acetic acid or p-TsOH. For carboxylic acid condensations, stronger acids or coupling agents may be necessary. Ensure the catalyst is not expired or degraded.

  • Unfavorable Equilibrium: The condensation reaction is often reversible. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.

    • Solution: Actively remove water from the reaction. Use a Dean-Stark apparatus with a suitable azeotroping solvent like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Low Reactivity of Starting Materials: Steric hindrance near the reactive sites or deactivating electronic effects on your substrates can significantly slow down the reaction. For example, less nucleophilic aromatic amines can fail to react where aliphatic amines succeed.[7]

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Switching to a higher-boiling solvent may be necessary. Microwave-assisted synthesis is an excellent technique for accelerating reactions with sluggish substrates, as it allows for rapid heating to high temperatures and pressures.[2][4][12]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material and lower yields.

    • Solution: While a 1:1 molar ratio is often the starting point, a slight excess (1.1-1.2 equivalents) of one reactant (often the less expensive or more volatile one) can be used to drive the reaction to completion.

dot

LowYield_Troubleshooting start Low or No Yield Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Action: Add appropriate catalyst (e.g., Acetic Acid, p-TsOH) check_catalyst->add_catalyst No check_water Is water being removed? check_catalyst->check_water Yes add_catalyst->check_water remove_water Action: Use Dean-Stark, Mol. Sieves, or Anhydrous MgSO4 check_water->remove_water No check_temp Is the reaction temperature high enough? check_water->check_temp Yes remove_water->check_temp increase_temp Action: Increase temperature or switch to microwave synthesis check_temp->increase_temp No check_stoichiometry Is stoichiometry optimized? check_temp->check_stoichiometry Yes increase_temp->check_stoichiometry adjust_ratio Action: Use a slight excess of one reactant check_stoichiometry->adjust_ratio No success Yield Improved check_stoichiometry->success Yes adjust_ratio->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of an Unexpected Side Product

Q: My analytical data (NMR, LC-MS) shows a major side product. I suspect the formation of a 1,3,4-oxadiazole instead of my target N-substituted triazole. Why does this happen?

A: The formation of a 1,3,4-oxadiazole is a classic side reaction in syntheses that proceed through acylamidrazone-type intermediates.[13] This occurs when the cyclization and dehydration pathway favors the loss of an amine moiety over the desired pathway involving the triazole nitrogens.

Causality & Solution:

  • Underlying Mechanism: The cyclization is a competition between two nucleophiles (a nitrogen from the hydrazine/amidine part and an oxygen) attacking an electrophilic carbon. Harsh dehydrating conditions or strongly acidic catalysts can preferentially promote the pathway leading to the thermodynamically stable oxadiazole ring.[13]

  • Preventative Measures:

    • Milder Conditions: Avoid overly aggressive dehydrating agents or high concentrations of strong acids. Reduce the reaction temperature and extend the reaction time.

    • Catalyst Selection: Switch to a catalyst system known to favor triazole formation. For certain nitrile-based syntheses, copper catalysts have been shown to be effective.[13]

    • Change of Reagents: If possible, modify the synthetic route. For example, syntheses starting from thiosemicarbazides may lead to 1,3,4-thiadiazoles, while those from acyl hydrazides are more prone to oxadiazole formation.[13]

dot

Side_Product_Pathway cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Intermediate Acylamidrazone Intermediate N_attack Nucleophilic attack by N Intermediate->N_attack O_attack Nucleophilic attack by O Intermediate->O_attack Dehydration_N Dehydration N_attack->Dehydration_N Triazole 5-Amino-1,2,4-Triazole (Desired Product) Dehydration_N->Triazole Dehydration_O Dehydration (Loss of Amine) O_attack->Dehydration_O Oxadiazole 1,3,4-Oxadiazole (Side Product) Dehydration_O->Oxadiazole Conditions Harsh Conditions (Strong Acid, High Temp) Conditions->O_attack Favors

Caption: Competing pathways for triazole vs. oxadiazole formation.

Problem 3: My Product is a Stable Hemiaminal, Not the Final Schiff Base

Q: I've isolated a product from the reaction of 4-amino-1,2,4-triazole with a substituted benzaldehyde, but my characterization data suggests it's a hemiaminal, not the expected imine. Is this intermediate stable?

A: Yes, hemiaminals formed from the reaction of aminotriazoles and carbonyl compounds can be unusually stable and isolable.[8] Typically, hemiaminals are transient species, but intramolecular hydrogen bonding or specific electronic effects from substituents on the aldehyde can stabilize this tetrahedral intermediate.[8]

Causality & Solution:

  • Stabilization: The triazole ring itself and substituents on the reaction partner can form hydrogen bonds that stabilize the hemiaminal, preventing the final elimination of water to form the C=N double bond.

  • Driving the Dehydration:

    • Thermal Conditions: Gently heating the isolated hemiaminal in a solvent that allows for azeotropic removal of water (e.g., refluxing toluene with a Dean-Stark trap) is the most direct method to force the dehydration.

    • Acid Catalysis: The elimination of water is acid-catalyzed. Adding a stronger acid catalyst to the reaction mixture can promote this final step.

    • Solvent Effects: As noted in studies, polar solvents can sometimes disfavor the final Schiff base formation.[8] Switching to a less polar solvent during the initial reaction may help bypass the stable intermediate.

Optimized Experimental Protocols

These protocols provide a validated starting point for common condensation reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Schiff Base Formation via Condensation with an Aldehyde

This protocol is adapted from methodologies for synthesizing Schiff bases from 4-amino-1,2,4-triazole derivatives.[1][3]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the 5-amino-1,2,4-triazole derivative in anhydrous ethanol (approx. 10-15 mL per mmol of triazole).

  • Addition of Aldehyde: Add 1.05 equivalents of the desired substituted aldehyde to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting triazole spot is consumed (typically 3-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can be performed for further purification if necessary.[1]

Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids

This method is based on modern, efficient procedures for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[4]

  • Reactant Setup: In a 10 mL microwave process vial, combine aminoguanidine hydrochloride or bicarbonate (1.0 eq) and the desired carboxylic acid (1.2 eq). Note: For solid carboxylic acids, a minimal amount of a high-boiling solvent like isopropanol or NMP may be added.[4]

  • Acid Catalyst: Add a catalytic amount of a strong acid like HCl (if starting from the bicarbonate salt) and ensure the mixture is homogenous.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180 °C) for a set time (e.g., 1-3 hours). Caution: Ramping of temperature and pressure should be carefully controlled by the instrument.

  • Workup and Isolation:

    • After the vial has cooled to room temperature, carefully unseal it.

    • If the product is a solid, it can often be triturated with a solvent like diethyl ether or ethyl acetate, followed by filtration.

    • If the residue is an oil, standard purification by column chromatography on silica gel may be required.

Data Summary Tables

Table 1: Solvent Selection Guide for Condensation Reactions

Solvent ClassExample(s)Typical Use CaseAdvantagesDisadvantages
Polar Protic Ethanol, Acetic AcidSchiff base formationGood solubility for starting materials; acid can double as a catalystCan form hydrogen bonds that may stabilize intermediates; water removal is less efficient
Polar Aprotic DMF, DMSOReactions with less reactive substrates; cyclizationsHigh boiling point allows for high reaction temperatures; excellent solvating powerDifficult to remove during workup; can decompose at high temperatures
Apolar Aprotic Toluene, XyleneDriving dehydration equilibriumFacilitates azeotropic water removal with a Dean-Stark trapLower solubility for highly polar starting materials
Ethers Dioxane, THFGeneral purposeRelatively inert; easy to removeLower boiling points (THF) may limit reaction temperature

Table 2: Common Catalysts for Optimizing Condensation Reactions

Catalyst TypeExample(s)LoadingMechanism of ActionTypical Application
Brønsted Acid Acetic Acid, p-TsOHCatalytic (1-5 mol%)Protonates carbonyl oxygen, increasing electrophilicitySchiff base formation from aldehydes/ketones
Brønsted Base Piperidine, TriethylamineCatalytic to StoichiometricDeprotonates nucleophile or activates substrateKnoevenagel-type condensations; some cyclizations
Lewis Acid ZnCl₂, FeCl₃CatalyticCoordinates to electrophile to increase reactivityCyclocondensations, nitrile additions
Dehydrating Agent P₂O₅, POCl₃StoichiometricUsed as both catalyst and solvent/reagentCyclodehydration to form fused heterocycles
References
  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[13][14][15]Triazole Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Kahveci, B., et al. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. DergiPark. Available at: [Link]

  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. Available at: [Link]

  • Mstyslav, K., et al. (2021). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • Popiołek, R., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Rauf, A., et al. (2022). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. ResearchGate. Available at: [Link]

  • Sanna, M., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]

  • Serya, R. A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Taha, M. O., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Tarasova, Y. G., et al. (2019). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • Wang, X., et al. (2020). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. National Institutes of Health. Available at: [Link]

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Technical Support Center: Managing Poor Reaction Rates in Heterogeneous Heterocyclic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving poor reaction rates in heterogeneous heterocyclic reactions. Heterocyclic compounds are foundational to medicinal chemistry and materials science, but their synthesis using solid-supported catalysts often presents unique challenges.[1] This resource offers a structured approach to troubleshooting, moving from common procedural checks to more complex mechanistic investigations.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address the specific issues you might be encountering in the lab. Each question represents a common problem, followed by a detailed explanation of the underlying causes and a systematic approach to resolution.

Q1: My reaction has stalled at low conversion (<20%). What are the first things I should check?

When a reaction stops prematurely, the cause is often related to fundamental reaction parameters or the integrity of your reagents. Before delving into complex catalyst issues, a systematic check of the basics is crucial.

Answer: Start with the most straightforward variables: reaction conditions and reagent purity.[2]

  • Verify Reaction Conditions:

    • Temperature: Is the heating apparatus calibrated and providing a consistent temperature? Small deviations can significantly impact reaction rates. For reactions with a high activation energy, even a minor drop in temperature can cause a drastic slowdown.

    • Atmosphere: Are you certain your inert atmosphere (e.g., Nitrogen or Argon) is intact? Many organometallic catalysts and reagents are sensitive to oxygen and moisture.[2] Even a small leak can poison the catalyst.

    • Concentration: Double-check your initial calculations. Incorrect reactant concentrations can lead to apparent stalling if a limiting reagent is consumed faster than anticipated.

  • Assess Reagent & Solvent Purity:

    • Starting Materials: Have the starting materials been properly purified and stored? Impurities can act as catalyst poisons.[3] For example, sulfur or nitrogen-containing functional groups in impurities can irreversibly bind to metal catalyst surfaces.[4]

    • Solvents: Are your solvents anhydrous and free of peroxides? Water can deactivate both the catalyst and sensitive reagents.[3] A simple check is to use a freshly opened bottle of anhydrous solvent for a control experiment.

Q2: I've confirmed my setup and reagents are fine, but the reaction is still incredibly slow. Could it be a mixing issue?

Answer: Absolutely. In heterogeneous catalysis, the reaction occurs at the interface between the solid catalyst and the liquid phase. If this interface is not constantly renewed, the reaction will be limited by how fast the reactants can get to the catalyst surface, a phenomenon known as mass transfer limitation .[5][6]

Causality: The overall observed reaction rate is a combination of the intrinsic kinetic rate (the chemical reaction itself) and the mass transport rate (diffusion of reactants to the catalyst surface).[7] If diffusion is much slower than the chemical reaction, it becomes the bottleneck, and the reaction appears slow regardless of the catalyst's intrinsic activity.[8]

Troubleshooting Steps:

  • Increase Stirring Rate: This is the simplest test.[9] Run the reaction at various stirring speeds (e.g., 300, 600, 900 RPM). If the reaction rate increases with the stirring rate, you are in a mass-transfer-limited regime. Once the rate no longer changes with increased stirring, you have likely reached the kinetic regime, where the chemical reaction itself is the rate-limiting step.

  • Change Stirring Method: A magnetic stir bar might not be sufficient for viscous solutions or dense catalysts. Consider switching to overhead mechanical stirring for more efficient mixing.

  • Reduce Catalyst Particle Size: Smaller particles have a larger surface-area-to-volume ratio, which can increase the number of accessible active sites and reduce the distance reactants need to diffuse within the catalyst pores (internal mass transfer).[9][10] However, be aware that excessively fine powders can be difficult to handle and filter.

Below is a diagram illustrating the decision-making process for diagnosing mass transfer limitations.

MassTransfer_Workflow Workflow: Diagnosing Mass Transfer Limitations Start Reaction is Slow Stirring Increase Stirring Rate (RPM) Start->Stirring Rate_Increase Does Rate Increase? Stirring->Rate_Increase MT_Limited Diagnosis: External Mass Transfer Limitation Rate_Increase->MT_Limited  Yes Kinetic_Control Diagnosis: Reaction is Likely Kinetically Controlled Rate_Increase->Kinetic_Control No   Action_MT Action: • Use overhead stirring • Optimize reactor geometry MT_Limited->Action_MT Particle_Size Reduce Catalyst Particle Size Kinetic_Control->Particle_Size Rate_Increase2 Does Rate Increase? Particle_Size->Rate_Increase2 Internal_MT Diagnosis: Internal (Pore) Diffusion Limitation Rate_Increase2->Internal_MT  Yes Check_Catalyst Proceed to Catalyst Activity Investigation Rate_Increase2->Check_Catalyst No   Action_Internal Action: • Use catalyst with larger pores • Use smaller particles Internal_MT->Action_Internal

Caption: A troubleshooting workflow for identifying mass transfer limitations.

Q3: My reaction rate is still poor, and I've ruled out mass transfer limitations. How do I know if my catalyst is the problem?

Answer: Catalyst deactivation is a common and complex issue in heterogeneous catalysis.[11] It can occur through several mechanisms, including poisoning, fouling, and leaching of the active species.

Troubleshooting & Diagnosis:

  • Catalyst Poisoning: This occurs when molecules in the reaction mixture bind strongly to the active sites, blocking them from reactants.[12]

    • Common Poisons: Sulfur compounds, amines, phosphines, and even certain solvents or byproducts can act as poisons.[4]

    • Diagnostic Test: If you suspect an impurity in a starting material is the cause, try running the reaction with a higher purity grade of that material.

  • Fouling/Coking: This involves the physical deposition of carbonaceous materials ("coke") or polymeric byproducts onto the catalyst surface, blocking pores and active sites.[3]

    • Indication: This is more common in high-temperature reactions. A visual inspection of the used catalyst might reveal a color change (e.g., darkening).

    • Solution: Regeneration by calcination (burning off the coke in air) can sometimes restore activity, but this must be done carefully to avoid sintering (thermal damage) to the catalyst.

  • Leaching of the Active Metal: Is your "heterogeneous" catalyst truly heterogeneous? Sometimes, the active metal can detach from the solid support and dissolve into the reaction medium, acting as a homogeneous catalyst.[13] The reaction might slow down as this leached metal degrades or plates out.

    • Diagnostic Test (Hot Filtration): This is a critical experiment to test for leaching.[14] Midway through the reaction, filter the solid catalyst out of the hot reaction mixture. Allow the filtrate (the liquid portion) to continue reacting under the same conditions.

      • If the reaction in the filtrate continues, it indicates that active catalytic species have leached into the solution.[15]

      • If the reaction stops, it provides strong evidence that the catalysis is truly heterogeneous.[14][15]

LeachingTest_Workflow Logic: Hot Filtration Test for Catalyst Leaching Start Reaction in Progress (e.g., 50% conversion) Filter Filter Hot Reaction Mixture Start->Filter Separate Separate Catalyst (Solid) and Filtrate (Liquid) Filter->Separate Continue Continue Heating Filtrate Separate->Continue Monitor Monitor Filtrate for Further Reaction Continue->Monitor Leaching Conclusion: Leaching Occurred Active species are in solution Monitor->Leaching Yes Heterogeneous Conclusion: Truly Heterogeneous Catalyst is stable Monitor->Heterogeneous No

Caption: The experimental logic of a hot filtration test.

Q4: I've tried different solvents, but nothing seems to improve the rate. How do I choose the right solvent?

Answer: Solvent selection is not just about dissolving your reactants; it profoundly influences the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[16] In heterogeneous reactions, the solvent also mediates the interaction of the substrate with the catalyst surface.

Key Principles:

  • Polarity and Transition State Stabilization: The Hammond postulate suggests that the transition state of a reaction will resemble the species (reactant or product) to which it is closer in energy. Polar solvents tend to accelerate reactions that proceed through polar or charged transition states by stabilizing them.[17] Conversely, nonpolar solvents may be better for reactions involving nonpolar intermediates.[17]

  • Solvent-Catalyst Interaction: The solvent can compete with reactants for active sites on the catalyst surface. A strongly coordinating solvent might block active sites, inhibiting the reaction.

  • Solubility: Ensure both your starting material and any key intermediates have sufficient solubility. If a reactant is poorly soluble, its effective concentration at the catalyst surface will be low.

A Systematic Approach to Solvent Screening:

Instead of random choices, screen solvents across a range of polarities and coordinating abilities. A good starting set could include a nonpolar solvent (Toluene, Hexane), a polar aprotic solvent (Acetonitrile, THF, Dioxane), and a polar protic solvent (Isopropanol, Ethanol), if compatible with your reaction chemistry.

Solvent ClassExampleDielectric Constant (ε)Key CharacteristicsPotential Impact on Heterocyclic Reactions
Nonpolar Toluene2.4Poorly solvates ions/polar intermediates.Can be effective if reactants are nonpolar and transition state is not highly charged. May minimize competitive binding to the catalyst surface.
Polar Aprotic Acetonitrile37.5Solvates cations well; does not hydrogen bond.Often a good general choice. Can stabilize charged intermediates common in heterocyclic ring-forming reactions without deactivating reagents.
Polar Protic Ethanol24.5Can act as H-bond donor and acceptor.Can stabilize charged species but may also interfere by coordinating to the catalyst or reacting with electrophilic intermediates.

This table provides a simplified guide. The optimal solvent is highly reaction-specific.

Frequently Asked Questions (FAQs)

Q: How much catalyst should I use? A: There is no universal answer, but a typical starting point for screening is 1-10 mol% of the active metal relative to the limiting reagent. The optimal loading should be determined experimentally. Running reactions with varying catalyst loadings (e.g., 1%, 2%, 5%) can reveal if the reaction is catalyst-limited. If the rate does not increase with more catalyst, another factor is likely the bottleneck.[18]

Q: My catalyst is old. Could it have gone bad? A: Yes. Heterogeneous catalysts, especially those with finely dispersed metal nanoparticles, can degrade over time. Sintering (the agglomeration of metal particles at high temperatures) can occur even during storage, leading to a loss of active surface area.[19] Additionally, slow oxidation or hydration from atmospheric exposure can deactivate the catalyst. It is always best to use a fresh or properly stored catalyst for critical experiments.

Q: Can I use microwave heating or sonication to improve my reaction rate? A: Yes, these are excellent techniques for accelerating slow reactions.

  • Microwave Synthesis: Provides rapid, uniform heating that can dramatically reduce reaction times. It can be particularly effective at overcoming high activation barriers.

  • Sonication (Ultrasound): Uses cavitation to create localized high-pressure and high-temperature spots, which can enhance mass transfer and break up catalyst aggregates, constantly cleaning and activating the catalyst surface.

Key Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching

This protocol is essential for determining if your catalytic system is truly heterogeneous.[14][15]

Objective: To determine if the active catalytic species leaches from the solid support into the reaction solution.

Methodology:

  • Set Up Reaction: Begin your reaction as you normally would. Monitor its progress by a suitable analytical method (TLC, GC, LC-MS).

  • Reach Partial Conversion: Allow the reaction to proceed to a measurable conversion, typically 20-50%. This ensures there is enough reactant left to observe a continued reaction if the catalyst is in solution.

  • Prepare for Filtration: While the reaction is running, set up a filtration apparatus (e.g., a Büchner funnel with appropriate filter paper or a sintered glass funnel) and pre-heat it to the reaction temperature to prevent premature crystallization of the product or starting materials.

  • Perform Hot Filtration: Quickly and safely, filter the entire reaction mixture while it is still hot. Collect the clear filtrate in a new, pre-heated reaction flask equipped with a stir bar.

  • Continue Reaction: Immediately place the flask containing the filtrate back under the original reaction conditions (temperature, stirring, inert atmosphere).

  • Monitor Both Parts:

    • Filtrate: Continue to monitor the filtrate for any further conversion.

    • Solid Catalyst (Optional): The recovered solid catalyst can be washed, dried, and analyzed (e.g., by ICP-OES) to quantify metal loss.

  • Analysis:

    • Reaction Continues in Filtrate: Significant leaching has occurred. The reaction is, at least in part, proceeding via a homogeneous mechanism.

    • Reaction Stops in Filtrate: The catalyst is likely operating heterogeneously with minimal or no leaching.[14]

References

  • The Effect of a Catalyst on Rate of Reaction. (2023). Chemistry LibreTexts. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Journal of Chemical Engineering and Chemistry Research. [Link]

  • Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. [Link]

  • The design and optimization of heterogeneous catalysts using computational methods. (2023). Catalysis Science & Technology (RSC Publishing). [Link]

  • How might I measure the leaching of heterogeneous catalyst using simple techniques?. (2015). ResearchGate. [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

  • Mod-04 Lec-26 Problem solving : Heterogenous reactions. (2011). YouTube. [Link]

  • Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link]

  • Mass transfer considerations for monitoring catalytic solid–liquid interfaces under operating conditions. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). NIH. [Link]

  • The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil. (2020). Royal Society Publishing. [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI. [Link]

  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. (n.d.). PMC - NIH. [Link]

  • Heterogeneous catalytic approaches in C–H activation reactions. (2016). RSC Publishing. [Link]

  • Research and Developments of Heterogeneous Catalytic Technologies. (n.d.). PMC. [Link]

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (n.d.). MDPI. [Link]

  • Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. (2024). JournalsPub. [Link]

  • Advances in Selected Heterocyclization Methods. (n.d.). PMC - PubMed Central. [Link]

  • Small Heterocycles in Multicomponent Reactions. (n.d.). ACS Publications. [Link]

  • Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. (n.d.). MDPI. [Link]

  • Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. (n.d.). Aidic. [Link]

  • Outstanding Mechanistic Questions in Heterogeneous Catalysis. (n.d.). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Heterogeneous catalysis reaction optimisation. (n.d.). Chemical Industry Journal. [Link]

  • New Perspectives on Classical Heterocyclic Reactions Involving Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. (2024). JOCPR. [Link]

  • Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces. (n.d.). ACS Catalysis. [Link]

  • rates of reaction - factors. (n.d.). Pathwayz. [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). MDPI. [Link]

  • What is the best technique to test the heterogeneity of a reaction in catalysis?. (2013). ResearchGate. [Link]

  • Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. [Link]

  • Challenges in Reaction Engineering Practice of Heterogeneous Catalytic Systems. (2025). ResearchGate. [Link]

  • Dynamics of Heterogeneous Catalytic Processes at Operando Conditions. (n.d.). JACS Au. [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024). ACS Catalysis. [Link]

  • Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure. (2025). ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Why is it that decreasing the size of a catalyst piece increases the rate of the reaction, while only a little of the catalyst is needed?. (2017). Quora. [Link]

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Refinement of protocols for microwave-assisted triazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of protocols in microwave-assisted triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic methodologies, troubleshoot common issues, and ensure the integrity and reproducibility of their results. Triazolopyrimidines are a critical class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate these reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods.[3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific challenges you may encounter during your experiments, drawing on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the application of microwave energy to the synthesis of triazolopyrimidines.

Q1: Why is microwave synthesis preferred over conventional heating for triazolopyrimidine synthesis?

A1: Microwave synthesis offers several distinct advantages over conventional heating methods.[3][4] The primary benefit is a significant reduction in reaction time, often from hours to minutes.[3][6] This acceleration is due to the efficient and rapid heating of the reaction mixture through dielectric heating, where microwaves directly interact with polar molecules, leading to a rapid increase in temperature.[7][8][9] This uniform and instantaneous heating can lead to higher product yields, improved purity by minimizing the formation of side products, and enhanced reproducibility.[3][7][10] Furthermore, microwave-assisted synthesis is considered a greener chemistry approach as it often requires less solvent and energy.[11][12]

Q2: What are the key parameters to control in a microwave-assisted triazolopyrimidine synthesis?

A2: The success and reproducibility of your synthesis depend on the precise control of several key parameters:

  • Temperature: This is a critical factor influencing reaction rate and selectivity.

  • Reaction Time: Microwave synthesis allows for precise control over the reaction duration, which is typically much shorter than conventional methods.

  • Microwave Power: The applied power affects the rate of temperature increase. It's often best to use power control to reach and maintain the target temperature.

  • Solvent: The choice of solvent is crucial as its dielectric properties determine how efficiently it absorbs microwave energy.[7]

  • Reactant Concentration: The concentration of reactants can influence the reaction kinetics and overall yield.[8]

  • Stirring: Adequate stirring is essential to ensure uniform temperature distribution and prevent localized overheating.

Q3: How do I select an appropriate solvent for my microwave reaction?

A3: The choice of solvent is critical for efficient microwave heating.[13] Solvents with a high dielectric constant and tangent delta (a measure of a solvent's ability to convert microwave energy into heat) are generally good microwave absorbers.[13] Common polar solvents like DMF, DMSO, and alcohols are effective.[13][14] However, the solvent must also be compatible with your reactants and the reaction conditions. For instance, in some cases, a non-polar solvent can be used as a heat sink to moderate the reaction temperature.[15] It is also worth noting that at elevated temperatures and pressures achievable in a microwave reactor, the properties of solvents like water can change, making them suitable for a wider range of organic reactions.[13][16][17]

Q4: Is it possible to perform microwave-assisted triazolopyrimidine synthesis under solvent-free conditions?

A4: Yes, solvent-free microwave-assisted synthesis is a viable and environmentally friendly option for certain reactions.[15] In these cases, the reactants themselves absorb the microwave energy. This approach can simplify work-up and purification procedures. Often, the reactants are adsorbed onto a solid support, such as alumina or silica, which can aid in heat distribution.[11]

Q5: What are the primary safety considerations when working with microwave reactors?

A5: Safety is paramount in any laboratory setting, and microwave chemistry has specific hazards to consider.[18] Always use a microwave reactor specifically designed for chemical synthesis, not a domestic microwave oven.[9][18] These specialized reactors are equipped with pressure and temperature sensors, as well as safety interlocks to prevent accidental exposure to microwave radiation.[18] Be aware of the potential for rapid pressure buildup, especially when working with volatile solvents or gaseous byproducts.[11] Always use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and thermal gloves when handling hot reaction vessels.[19][20] Ensure the microwave cavity is clean and free of any corrosive residues.[18]

II. Troubleshooting Guide

This section provides detailed guidance on how to address specific experimental challenges you might encounter.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Temperature Increase the reaction temperature in increments of 10-20°C.The Arrhenius equation dictates that reaction rates increase with temperature. Many reactions have a minimum activation energy that must be overcome.[4][15]
Inappropriate Solvent Select a solvent with a higher dielectric constant or a higher boiling point to allow for higher reaction temperatures.Efficient coupling with microwave energy is dependent on the solvent's polarity. A higher boiling point solvent allows for a wider range of accessible reaction temperatures under sealed-vessel conditions.[7]
Short Reaction Time Increase the reaction hold time. Monitor the reaction progress using TLC or LC-MS at various time points.Some reactions, even under microwave irradiation, require a certain amount of time to reach completion.
Incorrect Stoichiometry Verify the stoichiometry of your reactants. Consider using a slight excess of one of the reactants.The molar ratio of reactants can significantly impact the equilibrium of the reaction and the final product yield.[8]
Degradation of Reactants or Products Decrease the reaction temperature or shorten the reaction time. Analyze the crude reaction mixture for degradation products.High temperatures can sometimes lead to the decomposition of starting materials or the desired product.
Problem 2: Formation of Side Products/Impurities
Possible Cause Troubleshooting Step Scientific Rationale
Temperature Too High Lower the reaction temperature.High temperatures can promote alternative reaction pathways, leading to the formation of undesired side products.
Prolonged Reaction Time Optimize the reaction time by monitoring the reaction progress closely.Over-irradiating the reaction mixture can lead to the degradation of the desired product or the formation of secondary products.
Presence of Water or Other Impurities Use dry solvents and ensure the purity of your starting materials.Water can participate in side reactions, such as hydrolysis, or act as a catalyst for undesired pathways.
Non-Optimal Solvent Experiment with different solvents to find one that favors the desired reaction pathway.The polarity and coordinating ability of the solvent can influence the selectivity of a reaction.
Problem 3: Reaction Reproducibility Issues
Possible Cause Troubleshooting Step Scientific Rationale
Inconsistent Heating Ensure proper stirring of the reaction mixture. Use a microwave reactor with a homogenous microwave field.Uneven heating can lead to localized "hot spots" where the temperature is significantly higher, resulting in inconsistent product distribution.[7]
Variable Starting Material Quality Use starting materials from the same batch or with a consistent purity profile.Impurities in the starting materials can act as catalysts or inhibitors, leading to variable reaction outcomes.
Inaccurate Temperature Measurement Use a calibrated fiber optic temperature probe for accurate internal temperature monitoring.Surface temperature measurements (IR sensors) can be less accurate and may not reflect the true temperature of the reaction mixture.
Inconsistent Vial Positioning Ensure the reaction vial is placed in the same position within the microwave cavity for each run.The microwave field intensity can vary within the cavity, and consistent positioning ensures consistent energy absorption.
Problem 4: Pressure Build-up in the Reaction Vessel
Possible Cause Troubleshooting Step Scientific Rationale
Use of a Low-Boiling Point Solvent at High Temperature Choose a solvent with a higher boiling point.Heating a solvent significantly above its atmospheric boiling point in a sealed vessel will inevitably lead to a rapid increase in pressure.
Formation of Gaseous Byproducts Reduce the scale of the reaction or use a larger reaction vessel to provide more headspace.The evolution of gases in a sealed container will cause a significant pressure increase.
Exothermic Reaction Reduce the initial microwave power to control the rate of temperature increase. Consider cooling the reaction vessel before and during the initial stages of the reaction.A rapid, uncontrolled exothermic reaction can lead to a dangerous and rapid increase in both temperature and pressure.[18]

III. Experimental Protocols & Methodologies

This section provides a generalized, step-by-step protocol for a microwave-assisted triazolopyrimidine synthesis. This should be adapted based on the specific reactants and desired product.

General Protocol for Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyrimidine Derivative

This protocol is based on the common synthetic strategy involving the cyclocondensation of an aminotriazole with a β-dicarbonyl compound.[21]

Materials:

  • 3-Amino-1,2,4-triazole

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Solvent (e.g., ethanol, DMF, or acetic acid)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine 3-amino-1,2,4-triazole (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and the chosen solvent (3-5 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters:

    • Temperature: 120-150 °C

    • Hold Time: 5-20 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. The microwave synthesizer will typically have a cooling system.

  • Work-up and Purification:

    • Open the vial carefully.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (NMR, MS, IR).

Data Presentation: Solvent Selection Guide

The following table provides a guide to common solvents used in microwave synthesis, categorized by their microwave absorbing properties.

Microwave AbsorptionSolventBoiling Point (°C)Dielectric Constant (ε)
High Ethanol7824.3
Methanol6532.6
Dimethylformamide (DMF)15336.7
Dimethyl Sulfoxide (DMSO)18946.7
Medium Acetonitrile8237.5
Water10080.4
Acetic Acid1186.2
Low Toluene1112.4
Dioxane1012.2
Hexane691.9

Data sourced from various chemical handbooks and supplier information.

IV. Visualizations

Workflow for Microwave-Assisted Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing a microwave-assisted synthesis protocol.

G A Define Reaction: Reactants, Solvent, Target Product B Initial Microwave Run (e.g., 120°C, 10 min) A->B C Analyze Results (TLC, LC-MS) B->C D Low/No Conversion? C->D E Increase Temperature or Time D->E Yes F Side Products? D->F No E->B G Decrease Temperature or Time F->G Yes H Good Yield & Purity? F->H No G->B I Protocol Optimized H->I Yes J Change Solvent H->J No J->B G cluster_0 Microwave Field cluster_1 Polar Molecules Microwave Alternating Electric Field A H₂O Microwave->A interacts with B DMF Microwave->B interacts with C Ethanol Microwave->C interacts with Heat Rapid Heating (Friction) A->Heat causes rotation & friction B->Heat causes rotation & friction C->Heat causes rotation & friction

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable analytical technique, providing profound insights into the molecular weight and structural features of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone , a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the triazolopyrimidine scaffold in bioactive molecules.[1][2][3]

This document moves beyond a mere cataloging of spectral data. As a Senior Application Scientist, my objective is to provide a comparative analysis, grounded in mechanistic principles, that illuminates how subtle structural variations influence fragmentation pathways. We will dissect the predicted fragmentation pattern of our target compound and contrast it with that of a key regioisomer, 1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)ethanone . This comparative approach is designed to equip researchers with the expertise to not only identify these specific compounds but also to develop a more intuitive understanding of the fragmentation of related heterocyclic systems.

Predicted Fragmentation Pathway of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

The fragmentation of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone under electron ionization is anticipated to be a systematic process, commencing with the cleavage of the more labile side chains prior to the disruption of the stable fused heterocyclic core.[4][5] The molecular ion (M•+) of this compound has a predicted m/z of 176.18.

A primary and highly characteristic fragmentation step for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) from the ethanone group, leading to the formation of a stable acylium ion.[4] This initial fragmentation is a logical consequence of the relative weakness of the C-C bond and the high stability of the resulting acylium cation. Subsequent fragmentation is likely to involve the elimination of a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions.

The fused triazolopyrimidine ring system is expected to exhibit considerable stability.[4] Following the fragmentation of the side chain, the heterocyclic core will likely undergo ring-opening and subsequent cleavage. A plausible pathway involves the cleavage of the triazole ring, potentially through the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[6]

Below is a proposed fragmentation pathway, visualized as a logical flow:

G M 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone m/z = 176 F1 [M - CH₃]⁺ m/z = 161 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z = 133 F1->F2 - CO F3 Further Fragmentation F2->F3 - N₂ or HCN

Figure 1: Proposed fragmentation pathway for 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone.

Comparative Analysis: The Influence of Isomerism on Fragmentation

To truly appreciate the nuances of mass spectrometry, a comparative analysis with a structurally similar yet distinct molecule is invaluable. We will now consider the fragmentation of 1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)ethanone , a regioisomer of our primary compound.

The molecular weight of this isomer is identical to our target compound, and thus its molecular ion peak will also appear at m/z 176. However, the positioning of the methyl and ethanone groups on the pyrimidine ring is expected to influence the fragmentation cascade.

Similar to the 7-methyl isomer, the initial loss of a methyl radical from the ethanone group to form an acylium ion at m/z 161 is a highly probable event. The subsequent loss of carbon monoxide to yield a fragment at m/z 133 is also anticipated.

The key distinction in the fragmentation patterns of these two isomers will likely emerge in the subsequent fragmentation of the heterocyclic core. The different substitution pattern on the pyrimidine ring can lead to alternative ring cleavage pathways, potentially resulting in fragment ions of different m/z values or varying relative abundances.

The following diagram illustrates the parallel initial fragmentation and the potential for divergent subsequent pathways:

G cluster_0 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone cluster_1 1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)ethanone M1 m/z = 176 F1_1 m/z = 161 M1->F1_1 - •CH₃ F2_1 m/z = 133 F1_1->F2_1 - CO Divergent Ring\nFragmentation A Divergent Ring Fragmentation A F2_1->Divergent Ring\nFragmentation A M2 m/z = 176 F1_2 m/z = 161 M2->F1_2 - •CH₃ F2_2 m/z = 133 F1_2->F2_2 - CO Divergent Ring\nFragmentation B Divergent Ring Fragmentation B F2_2->Divergent Ring\nFragmentation B

Figure 2: Comparative initial fragmentation of regioisomers.

Data Summary: Predicted Key Fragments

The following table summarizes the predicted m/z values for the key fragments of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and its regioisomeric comparator.

Fragment Ion1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone (m/z)1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)ethanone (m/z)
Molecular Ion [M]•+176176
[M - CH₃]⁺161161
[M - CH₃ - CO]⁺133133

Experimental Protocol: A Self-Validating System

To ensure the generation of high-quality, reproducible mass spectral data for the analysis of triazolopyrimidine derivatives, the following detailed experimental protocol is recommended.

1. Sample Preparation:

  • Purity Assessment: Prior to mass spectrometric analysis, confirm the purity of the synthesized compound using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Solution Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 100 µg/mL.

2. Mass Spectrometry Instrumentation and Parameters:

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. These are typical for electron ionization analysis of small organic molecules.[4][8][9]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements, which can aid in the confirmation of elemental compositions of fragment ions.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[10]

  • Ion Source Temperature: 200-250 °C.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For pure compounds, a direct insertion probe is often sufficient.

  • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire data in centroid mode.

3. Data Analysis and Interpretation:

  • Molecular Ion Identification: Identify the molecular ion peak (M•+). Its m/z should correspond to the calculated molecular weight of the compound.

  • Fragmentation Pattern Analysis: Analyze the major fragment ions and propose logical fragmentation pathways based on the principles of organic mass spectrometry.[10]

  • High-Resolution Data: If high-resolution data is available, calculate the elemental composition of the molecular ion and key fragment ions to confirm their identities.

  • Comparative Analysis: Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with the spectra of isomeric or otherwise related compounds.

The following workflow diagram outlines the experimental and analytical process:

G cluster_exp Experimental Workflow cluster_ana Data Analysis SamplePrep Sample Preparation (Purity Check, Dissolution) MS_Analysis Mass Spectrometry Analysis (EI, 70 eV) SamplePrep->MS_Analysis DataAcq Data Acquisition MS_Analysis->DataAcq MolIon Identify Molecular Ion DataAcq->MolIon FragPattern Analyze Fragmentation Pattern MolIon->FragPattern HR_Data High-Resolution Analysis (if available) FragPattern->HR_Data Comparison Comparative Analysis FragPattern->Comparison

Figure 3: A comprehensive workflow for the mass spectrometric analysis of triazolopyrimidine derivatives.

Conclusion

The mass spectrometric fragmentation of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone is predicted to follow a logical and interpretable pathway, initiated by the loss of the acetyl methyl group, followed by decarbonylation and subsequent cleavage of the heterocyclic core. Through a comparative analysis with its regioisomer, we have highlighted how subtle changes in molecular structure can lead to distinguishable fragmentation patterns, a critical consideration for unambiguous compound identification. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reliable data. By integrating a deep understanding of fragmentation mechanisms with rigorous experimental design, researchers can confidently leverage mass spectrometry for the structural elucidation of novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Antipin, R. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][7][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]

  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[4][7][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]

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  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • Hassan, G. S., et al. (2014). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 565-573. [Link]

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  • El-Sayed, N. N. E., et al. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Wang, Z., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 559-563. [Link]

  • National Center for Biotechnology Information. (n.d.). Triazolopyrimidine. PubChem Compound Database. [Link]

  • Dotsenko, V. V., et al. (2018). Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines and 3-ethoxycarbonyl-1-ethyl. Russian Chemical Bulletin, 67(10), 1868-1877. [Link]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

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The Cutting Edge of Cancer Therapy: A Comparative Analysis of Triazolopyrimidine Isomers' Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel anticancer agents with high efficacy and minimal side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, triazolopyrimidines have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2] The isomeric variations of this fused heterocyclic system offer a fascinating landscape for structure-activity relationship (SAR) studies, revealing how subtle changes in nitrogen atom placement can profoundly impact biological activity. This guide provides an in-depth comparative analysis of the anticancer activity of key triazolopyrimidine isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential.

The Architectural Diversity of Triazolopyrimidine Isomers

The triazolopyrimidine scaffold is a fusion of a triazole and a pyrimidine ring. The orientation of these two rings relative to each other gives rise to several isomers, each with a unique electronic and steric profile. This guide will focus on a comparative analysis of three prominent isomers that have been extensively investigated for their anticancer properties:

  • [3][4][5]Triazolo[1,5-a]pyrimidine: One of the most stable and extensively studied isomers.[1]

  • Pyrazolo[4,3-e][3][4][5]triazolopyrimidine: A related scaffold with a distinct arrangement of nitrogen atoms.

  • [3][4][6]Triazolo[4,5-d]pyrimidine: Another isomeric form with a unique pharmacological profile.

The subtle differences in the placement of nitrogen atoms within these fused ring systems create distinct opportunities for molecular interactions with biological targets, leading to varied mechanisms of action and anticancer activities.

Mechanisms of Action: A Tale of Different Targets

A key differentiator among triazolopyrimidine isomers is their preferred molecular targets within cancer cells. This divergence in mechanism is a direct consequence of their unique structural features.

EGFR Inhibition by Pyrazolo[4,3-e][3][4][5]triazolopyrimidine Derivatives

Several studies have highlighted the potential of pyrazolo[4,3-e][3][4][5]triazolopyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a tyrosine kinase that, when overactivated, can drive tumor cell proliferation, metastasis, and angiogenesis.[3] Certain compounds within this isomeric class have been shown to bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its downstream signaling.[3] This inhibition leads to the suppression of key pro-survival pathways such as the Akt and Erk1/2 signaling cascades.[3] The consequence of this targeted inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.[6]

EGFR_Pathway_Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR P P EGFR->P Dimerization & Autophosphorylation Pyrazolo[4,3-e][1,2,4]triazolopyrimidine Pyrazolo[4,3-e][1,2,4]triazolopyrimidine Pyrazolo[4,3-e][1,2,4]triazolopyrimidine->EGFR Binds to ATP site Apoptosis Apoptosis Pyrazolo[4,3-e][1,2,4]triazolopyrimidine->Apoptosis ATP ATP ATP->EGFR Akt Pathway Akt Pathway P->Akt Pathway Erk1/2 Pathway Erk1/2 Pathway P->Erk1/2 Pathway Proliferation, Survival Proliferation, Survival Akt Pathway->Proliferation, Survival Erk1/2 Pathway->Proliferation, Survival

EGFR signaling inhibition by a triazolopyrimidine isomer.
Tubulin Polymerization Modulation by[3][4][5]Triazolo[1,5-a]pyrimidines

In contrast, derivatives of the[3][4][5]triazolo[1,5-a]pyrimidine isomer have demonstrated a unique mechanism of action by targeting the microtubule network.[5][7] Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[1] Certain compounds in this class promote tubulin polymerization but, interestingly, do not compete with paclitaxel for its binding site.[5][7] Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin.[5][7] This distinct mode of interaction with the tubulin cytoskeleton leads to mitotic arrest and subsequent apoptosis. A significant advantage of some of these compounds is their ability to overcome multidrug resistance mediated by transporter proteins.[5][7]

Tubulin_Modulation_Workflow cluster_0 Normal Cell Division cluster_1 Action of [1,2,4]Triazolo[1,5-a]pyrimidine Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Stabilized Microtubules Stabilized Microtubules Tubulin Dimers->Stabilized Microtubules Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Mitotic Spindle->Microtubule Depolymerization Cell Division Cell Division Mitotic Spindle->Cell Division Triazolopyrimidine Triazolopyrimidine Triazolopyrimidine->Tubulin Dimers Promotes Polymerization Mitotic Arrest Mitotic Arrest Stabilized Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of tubulin modulation by a triazolopyrimidine.
Multi-Targeting Approaches with[3][4][6]Triazolo[4,5-d]pyrimidine Hybrids

More recently, research has focused on developing[3][4][6]triazolo[4,5-d]pyrimidine derivatives as multi-targeted agents. For instance, molecular hybridization has led to compounds that not only suppress EGFR expression but also increase cellular reactive oxygen species (ROS) levels, leading to apoptosis.[8] Other studies have synthesized hybrids that exhibit inhibitory activity against multiple targets including EGFR, topoisomerase-II (TOP-II), HER-2, and aromatase (ARO).[9] This multi-pronged attack on cancer cells can be a powerful strategy to overcome resistance and enhance therapeutic efficacy.

Comparative Anticancer Activity: A Data-Driven Overview

The in vitro anticancer activity of various triazolopyrimidine isomers has been evaluated against a range of human cancer cell lines. The following table summarizes representative data from the literature, showcasing the potency and selectivity of different derivatives.

Isomer ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Primary Target(s)Reference
Pyrazolo[4,3-e][3][4][5]triazolopyrimidineCompound 1HCC1937 (Breast)~7EGFR, Akt, Erk1/2[3]
HeLa (Cervical)~11EGFR, Akt, Erk1/2[3]
[3][4][5]Triazolo[1,5-a]pyrimidineCompound 13cMCF-7 (Breast)2.42EGFR, TOP-II, HER-2, ARO[9]
HCT116 (Colon)6.10EGFR, TOP-II, HER-2, ARO[9]
HeLa (Cervical)10.33EGFR, TOP-II, HER-2, ARO[9]
[3][4][6]Triazolo[4,5-d]pyrimidineCompound 34PC3 (Prostate)0.026EGFR, ROS induction[8]
Thiazolo[4,5-d]pyrimidineCompound 3bNCI-60 PanelGI50 -5.66 (logM)Not specified[10]

Disclaimer: The IC50 values are highly dependent on the specific substitutions on the core scaffold and the experimental conditions.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of triazolopyrimidine derivatives is intricately linked to the nature and position of substituents on the core ring system. Key SAR observations include:

  • For[3][4][5]Triazolo[1,5-a]pyrimidines:

    • A trifluoroethylamino or a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position is crucial for high potency.[5]

    • Ortho-fluoro substitutions on a phenyl ring attached to the core enhance activity.[5]

    • An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring is optimal.[5][7]

  • For Thiazolo[4,5-d]pyrimidines (a related scaffold):

    • The presence of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine ring appears to favorably modulate anticancer activity.[10]

    • The inclusion of a trifluoromethyl group can enhance lipophilicity and metabolic stability.[10]

Experimental Protocols for Anticancer Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Target Modulation

This technique is used to detect and quantify specific proteins, providing insights into the mechanism of action of the compounds.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cancer cells with the triazolopyrimidine compound for a specified time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR, anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Perspectives and Conclusion

The comparative analysis of triazolopyrimidine isomers reveals a rich and diverse landscape for the development of novel anticancer agents. The ability of different isomers to selectively target distinct oncogenic pathways underscores the importance of scaffold diversity in drug discovery. Pyrazolo[4,3-e][3][4][5]pyrimidines show promise as EGFR inhibitors, while[3][4][5]triazolo[1,5-a]pyrimidines offer a unique mechanism of tubulin modulation that can overcome multidrug resistance. The development of multi-targeting[3][4][6]triazolo[4,5-d]pyrimidine hybrids represents an exciting frontier in cancer therapy.

Future research should focus on further elucidating the structure-activity relationships for each isomeric class to optimize potency and selectivity. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and pharmacokinetic profiles of lead compounds.[7][9] The continued exploration of the chemical space around the triazolopyrimidine nucleus holds immense potential for the discovery of next-generation cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4465. [Link]

  • Ibrahim, M., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology & Biotechnology. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Kondreddi, R. R., et al. (2012). Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 55(23), 10566-10582. [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6568. [Link]

  • Kondreddi, R. R., et al. (2012). Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Sun, K., et al. (2021). Novel[3][4][6]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 106, 104424. [Link]

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  • Di Mola, A., et al. (2018). Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. Future Medicinal Chemistry, 10(13), 1543-1555. [Link]

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  • Abu-Serie, M. M., & Barakat, A. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 26(16), 4984. [Link]

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A Senior Application Scientist’s Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Biochemical Potency—The Quest for Cellular and In Vivo Efficacy

The discovery of a novel kinase inhibitor with high biochemical potency is a landmark event in any drug development program. However, the journey from a potent compound in a test tube to an effective therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the rigorous validation of its mechanism of action (MoA) in a physiologically relevant context. The high similarity among kinase ATP-binding sites makes achieving true selectivity difficult, and the complex, dynamic environment of a living cell often creates a stark disconnect between biochemical IC50 values and actual cellular efficacy.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of MoA validation. We will move beyond simple activity assays to build a self-validating, evidence-based narrative for your candidate inhibitor. Our approach is grounded in a logical progression of experiments, each designed to answer a critical question, from initial target binding in cells to functional pathway modulation and, ultimately, in vivo validation. By understanding the causality behind each experimental choice, you can build a robust data package that supports the continued development of your novel kinase inhibitor.

Chapter 1: The Foundation—Biochemical and Biophysical Characterization

The initial step in kinase inhibitor discovery involves evaluating a compound's ability to inhibit its target in a purified, cell-free system.[2][3] These biochemical assays are essential for determining intrinsic potency and understanding the mode of inhibition.[2][3]

Measuring Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It is determined by measuring the activity of a purified kinase enzyme across a range of inhibitor concentrations.

Causality Behind Experimental Choices:

  • Assay Format: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][4] The choice depends on factors like throughput, sensitivity, and cost.[5] Luminescence-based assays, such as those that measure ATP consumption (e.g., ADP-Glo™), are highly sensitive and scalable for high-throughput screening.[4]

  • ATP Concentration: The concentration of ATP used in the assay is critical. To compare the intrinsic affinity of different inhibitors for a kinase, the ATP concentration should be set at or near the Michaelis constant (Kₘ) for that specific kinase.[6][7] This ensures that the measured IC50 is a close approximation of the inhibitor's binding affinity (Kᵢ).[6] However, it is crucial to remember that cellular ATP concentrations are much higher (in the millimolar range), which can significantly impact an inhibitor's effectiveness in a cellular context.[6]

Determining the Mechanism of Inhibition (Kᵢ)

Beyond potency, it's vital to understand how the inhibitor works. Kinetic studies can determine if an inhibitor is ATP-competitive, non-competitive, or uncompetitive. The inhibitor constant (Kᵢ) is a more absolute measure of binding affinity than IC50 and should be determined to allow for more accurate comparisons between different compounds and kinases.[7]

Comparison of Biochemical Potency Metrics:

MetricDescriptionKey Consideration
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Highly dependent on assay conditions, especially substrate (ATP) concentration.[6]
Kᵢ The dissociation constant for the inhibitor-enzyme complex.A true measure of binding affinity, independent of substrate concentration.[7]

Chapter 2: The First Proof of Life—Confirming Cellular Target Engagement

A compound that is potent biochemically is of little use if it cannot engage its target inside a cell.[1] Cellular target engagement assays are therefore a critical step to bridge the gap between in vitro and cellular activity. These assays confirm that the inhibitor can cross the cell membrane, reach its target in the crowded cytoplasm, and bind to it at concentrations that are therapeutically relevant.

G

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method for assessing target engagement in intact cells and tissues.[8][9]

  • Principle: The assay is based on the principle of ligand-induced thermal stabilization.[8][10] The binding of an inhibitor to its target kinase increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[8][10]

  • Workflow: Intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures.[11] After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target kinase remaining in the soluble fraction at each temperature is then quantified, typically by Western blot or mass spectrometry.[10][11] A positive target engagement event is observed as a shift in the melting curve to a higher temperature in the presence of the inhibitor.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment: Plate cells (e.g., HeLa, K562) and grow to 80-90% confluency. Treat cells with the desired concentration of the kinase inhibitor or vehicle (e.g., DMSO) for 1-2 hours in culture media.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of ~10⁷ cells/mL.

  • Heating: Aliquot the cell suspension into PCR tubes (50 µL per tube). Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This preserves the separation of soluble and aggregated proteins.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot: Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target kinase.

  • Analysis: Quantify the band intensities and plot them against the temperature. Compare the melting curves of the vehicle-treated versus inhibitor-treated samples to determine the thermal shift (ΔTₘ).

Alternative Target Engagement Methods

While CETSA is a gold standard, other methods provide complementary information.

AssayPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[10]Label-free, can be used in intact cells and tissues, reflects physiological conditions.[8]Lower throughput for Western blot readout, MS readout can be complex.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged kinase and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing BRET.High-throughput, provides quantitative binding data in live cells.[1]Requires genetic engineering of cells to express the fusion protein.
Affinity Chromatography Immobilized inhibitor is used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[6]Unbiased identification of potential on- and off-targets.May identify proteins that bind non-specifically in lysate; does not confirm binding in intact cells.

Chapter 3: Defining the Interaction Landscape—Kinome-Wide Selectivity Profiling

No kinase inhibitor is perfectly specific. Broad kinase panel screening is crucial to understand an inhibitor's selectivity profile, which is essential for predicting potential off-target toxicities and for uncovering opportunities where polypharmacology might be beneficial.[6][12]

Causality Behind Experimental Choices:

  • Why Profile? Off-target effects are a major cause of clinical trial failure. Early identification of unintended targets allows for medicinal chemistry efforts to improve selectivity or, alternatively, to characterize the risk-benefit profile of a multi-targeting agent.

  • Panel Size: Screening against a large, diverse panel of kinases (e.g., >300 kinases) provides a comprehensive view of the inhibitor's selectivity across the human kinome.[12][13]

Data Presentation: The results are typically presented as the percent inhibition at a fixed inhibitor concentration (e.g., 1 µM) or as Kₔ values for a smaller set of kinases.

Example Kinome Profiling Data (Hypothetical Inhibitor "KI-123" at 1 µM)

Kinase Target% InhibitionKinase FamilyPotential Implication
TargetKinase 1 98% TK On-Target Activity
OffTargetKinase A85%TKPotential for synergistic efficacy or toxicity.
OffTargetKinase B55%CAMKModerate off-target activity; requires further investigation.
OffTargetKinase C12%AGCLikely not physiologically relevant.

G

Chapter 4: From Binding to Function—Validating Pathway Modulation

Confirming that your inhibitor binds to its target is necessary, but not sufficient. You must also demonstrate that this binding event leads to the intended functional consequence: the inhibition of the kinase's catalytic activity within the cell and the subsequent modulation of its downstream signaling pathway.

Western Blotting for Downstream Substrates

This is the most direct method to verify functional target inhibition. By measuring the phosphorylation status of a known, direct substrate of your target kinase, you can confirm that the inhibitor is blocking the intended signaling pathway.

Causality Behind Experimental Choices:

  • Target Selection: Choose an antibody that specifically recognizes the phosphorylated form of a key downstream substrate. For example, to validate a MEK inhibitor, you would probe for phospho-ERK (p-ERK).[14]

  • Dose-Response and Time-Course: It is critical to perform a dose-response experiment to determine the cellular EC50 (the concentration at which 50% of the downstream signal is inhibited). A time-course experiment is also valuable to understand the kinetics of pathway inhibition.

Phosphoproteomics: An Unbiased Global View

While Western blotting is excellent for validating known pathways, phosphoproteomics provides a global, unbiased snapshot of the inhibitor's effects on cellular signaling networks.[15][16]

  • Principle: This mass spectrometry-based technique quantifies thousands of phosphorylation sites across the entire proteome simultaneously.[15] By comparing the phosphoproteome of cells treated with the inhibitor versus a control, you can identify all signaling pathways that are significantly modulated.

  • Application: This is invaluable for confirming on-target pathway inhibition, discovering unexpected off-target signaling effects, identifying biomarkers of drug response, and generating new hypotheses about the inhibitor's comprehensive MoA.[17][18] For example, a study on the drug dasatinib used phosphoproteomics to show its effects not only on its primary target BCR-ABL but also broadly on downstream MAPK pathways.[17]

Chapter 5: The Ultimate Test—In Vivo Validation

The final stage of preclinical MoA validation is to demonstrate that the inhibitor engages its target and elicits the desired therapeutic effect in a living organism.

Causality Behind Experimental Choices:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The primary goal is to establish a clear relationship between the drug concentration in the plasma and tissues (PK) and the degree of target inhibition in the tumor or relevant tissue (PD).[14]

  • Model Selection: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used. The choice of cell line is critical and should be based on a known dependency on the target kinase pathway.

  • Biomarker Analysis: Tumor biopsies are taken at various time points after dosing. Target engagement and pathway modulation are assessed by measuring the phosphorylation of the target and its downstream substrates (e.g., p-ERK levels for a MEK inhibitor) via methods like immunohistochemistry (IHC) or Western blot.[14] This provides direct evidence of target inhibition at a dose that is shown to be effective at slowing tumor growth.

Example In Vivo PK/PD Study Results

DoseAvg. Plasma Conc. (µM)% p-ERK Inhibition in TumorTumor Growth Inhibition (%)
Vehicle00%0%
10 mg/kg0.545%30%
30 mg/kg 1.5 92% 85%
100 mg/kg5.095%88%

This data clearly links the drug concentration to robust target inhibition and anti-tumor efficacy, providing a powerful validation of the inhibitor's mechanism of action in vivo.[14]

Conclusion: An Integrated Strategy for MoA Validation

Validating the mechanism of action for a novel kinase inhibitor is not a linear checklist but an integrated, iterative process. Each experiment builds upon the last, creating a cohesive and self-validating body of evidence. By starting with biochemical potency, confirming target engagement in cells, defining the selectivity profile, demonstrating functional pathway modulation, and finally establishing a clear PK/PD/efficacy relationship in vivo, you can build a compelling case for your compound. This rigorous, scientifically-grounded approach is the bedrock of successful kinase inhibitor development, minimizing the risk of late-stage failure and maximizing the potential for clinical success.

References

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
  • Title: Kinase assays Source: BMG LABTECH URL
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL
  • Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers URL
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PubMed Central URL
  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL
  • Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: PubMed Central URL
  • Title: Application of the Cellular Thermal Shift Assay (CETSA)
  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL
  • Title: A quantitative analysis of kinase inhibitor selectivity Source: ResearchGate URL
  • Title: Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models Source: PubMed URL
  • Title: Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling Source: National Institutes of Health URL
  • Title: Phosphoproteomics to study kinase inhibitor action Source: Chair of Proteomics and Bioanalytics - Technical University of Munich URL
  • Title: Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics Source: PubMed Central URL
  • Title: Phosphoproteome and drug-response effects mediated by the three protein phosphatase 2A inhibitor proteins CIP2A, SET, and PME-1 Source: National Institutes of Health URL
  • Title: Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates Source: PNAS URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL

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A Senior Application Scientist's Guide to Comparing Cytotoxicity in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the ultimate goal is to develop therapeutics that potently eradicate cancer cells while preserving the integrity of healthy tissues. This principle of selective cytotoxicity is the cornerstone of a successful anticancer agent, defining its therapeutic window—the dose range that is effective against the tumor without causing unacceptable toxicity to the patient. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the cytotoxic effects of investigational compounds on normal versus cancerous cell lines.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizes the importance of self-validating systems, and is grounded in authoritative scientific principles. We will explore the biological rationale for selective targeting, provide detailed experimental workflows for robust data generation, and offer insights into the interpretation of that data, empowering you to make critical decisions in the preclinical development pipeline.

The Foundation of Selectivity: Exploitable Differences Between Normal and Cancer Cells

The ability of a compound to selectively target cancer cells is not a matter of chance; it is a deliberate exploitation of the fundamental biological differences that distinguish malignant cells from their normal counterparts. These differences, often referred to as the "Hallmarks of Cancer," create unique vulnerabilities in cancer cells.

  • Uncontrolled Proliferation: Cancer cells are characterized by relentless proliferative signaling, often due to mutations in growth factor pathways. This high rate of cell division makes them particularly susceptible to agents that interfere with DNA replication and cell cycle progression.[1]

  • Evasion of Apoptosis: A critical step in carcinogenesis is the ability of cells to evade programmed cell death, or apoptosis.[2] Compounds that can restore the apoptotic signaling pathway can selectively eliminate cancer cells that have "forgotten" how to die.

  • Altered Metabolism: Cancer cells often rewire their metabolism to support rapid growth, a phenomenon famously described as the Warburg effect. This metabolic reprogramming creates dependencies on specific nutrients and pathways that can be targeted.

  • Genomic Instability: The accumulation of mutations and genomic instability in cancer cells can impair their DNA damage repair mechanisms. This makes them more vulnerable than normal cells to DNA-damaging agents.

A thorough understanding of these differential characteristics is paramount for designing experiments that can effectively reveal and quantify the selective potential of a novel compound.

A Validated Workflow for Assessing Comparative Cytotoxicity

To generate reliable and reproducible data, a multi-assay approach is recommended. This ensures that the observed cytotoxicity is not an artifact of a single measurement technique and provides a more complete picture of the compound's mechanism of action.

Caption: A comprehensive workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format and should be optimized for your specific cell lines and laboratory conditions.

Cell Culture and Treatment
  • Causality: The choice of cell lines is a critical experimental parameter. It is essential to select a cancer cell line and a normal cell line from a relevant tissue of origin to ensure the clinical relevance of the findings. For this guide, we will use the example of HeLa (human cervical cancer) and normal human fibroblasts.

  • Protocol:

    • Culture HeLa and fibroblast cells in their recommended media until they reach approximately 80% confluency.

    • Trypsinize and count the cells, ensuring viability is >95%.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Prepare a series of dilutions of the test compound in culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated control wells (medium only) and vehicle control wells if the compound is dissolved in a solvent like DMSO.

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

MTT Assay (Metabolic Activity)
  • Principle: This assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

  • Protocol:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay (Membrane Integrity)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay quantifies the amount of released LDH.

  • Protocol:

    • After the treatment period, carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of a stop solution to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Apoptosis Assay (Caspase-Glo® 3/7)
  • Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases, leading to the generation of a light signal by luciferase.

  • Protocol:

    • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent by adding the buffer to the lyophilized substrate.

    • Add a volume of the reagent equal to the volume of media in each well (e.g., 100 µL).

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculating the IC50 Value

For each assay and cell line, the raw data (e.g., absorbance, luminescence) should be normalized to the untreated control to determine the percentage of viability or cytotoxicity. These values are then plotted against the logarithm of the compound concentrations to generate a dose-response curve. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that elicits a 50% reduction in the measured response.

G title Dose-Response Curve Analysis xaxis Log [Compound Concentration] yaxis % Cell Viability origin origin xtop xtop origin->xtop ytop ytop origin->ytop p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 ic50_y 50% ic50_point ic50_y->ic50_point ic50_x IC50 ic50_point->ic50_x

Caption: A representative sigmoidal dose-response curve used to determine the IC50 value.

The Critical Metric: Selectivity Index (SI)

The Selectivity Index is the quantitative measure of a compound's preferential cytotoxicity towards cancer cells. It is calculated by dividing the IC50 value obtained for the normal cell line by the IC50 value for the cancer cell line.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value signifies greater selectivity. While there is no universal cutoff, an SI value greater than 2 is often considered indicative of selective activity, and compounds with an SI greater than 10 are generally viewed as highly promising candidates for further development.

Example Data Presentation

The following table illustrates how to present comparative cytotoxicity data, using hypothetical data from a study on a platinum nanocatalyst (NPt) on HeLa cells and normal fibroblasts.

CompoundCell LineCell TypeIC50 (µg/mL)Selectivity Index (SI)
NPt HeLaCervical Cancer53.742.97
FibroblastsNormal159.62
Cisplatin HeLaCervical Cancer28.77-
FibroblastsNormalData not provided

This table is based on data from a study on platinum nanocatalysts and is for illustrative purposes. In this example, the NPt compound demonstrates a nearly 3-fold higher toxicity towards the HeLa cancer cells compared to the normal fibroblasts, suggesting a favorable selectivity profile.

Conclusion: A Pathway to More Effective and Safer Cancer Therapies

The rigorous, multi-assay comparison of cytotoxicity in normal versus cancer cell lines is a non-negotiable step in the preclinical evaluation of any potential anticancer drug. By understanding the biological underpinnings of selectivity, executing well-designed and validated experimental protocols, and correctly interpreting the resulting data, researchers can build a robust case for advancing promising compounds.

It is crucial to acknowledge that in vitro 2D cell culture is a simplified model. Compounds that demonstrate high selectivity in these initial screens must be further validated in more complex systems, such as 3D organoids, co-culture models, and ultimately, in vivo animal studies. This tiered approach ensures that only the most promising candidates, those with the highest likelihood of achieving a clinically meaningful therapeutic window, progress toward human trials. This meticulous preclinical evaluation is fundamental to our collective mission of developing cancer therapies that are not only more effective but also significantly safer for patients.

References

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. Available from: [Link]

  • Martinez-Cisneros, C., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(31), 19577-19586. Available from: [Link]

  • Real Research S.A. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Available from: [Link]

  • Badisa, V. L., et al. (2009). Selective cytotoxicity of a novel synthetic molecule, 9-bromo-2-chloro-5-(4-chlorophenyl)-6H-indolo[2,3-b]quinoxaline, on human cancer cells. Anticancer Research, 29(11), 4475-4480.
  • Molatlhegi, R. P., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLOS ONE, 10(7), e0129874. Available from: [Link]

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Navigating the Labyrinth of Preclinical Data: A Comparative Analysis of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug discovery, the emergence of novel chemical entities consistently prompts a critical question: how do they measure up against established standard-of-care treatments? This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone, in the context of existing therapeutic options. While direct comparative clinical data for this specific molecule is not yet in the public domain, this document outlines the essential preclinical methodologies and data interpretation required to build a robust comparative analysis. We will delve into the hypothetical scenarios and the rigorous experimental designs necessary to establish a foundation for potential future clinical investigation.

I. Foundational Principles of Comparative Efficacy Testing

Before embarking on a head-to-head comparison, it is paramount to establish a clear understanding of the molecular target and the pathological signaling pathway being investigated. The choice of standard-of-care drugs for comparison is dictated by the presumed mechanism of action of the novel compound. For the purpose of this guide, we will hypothesize that 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone is an inhibitor of a key kinase, "Kinase X," implicated in a specific oncogenic pathway.

The trustworthiness of any comparative study hinges on a self-validating system of experiments. This means that the results from one assay should logically correlate with and be supported by the findings from subsequent, more complex models. For instance, potent enzymatic inhibition should translate to on-target activity in a cellular context, which should then predict efficacy in an in vivo model.

II. In Vitro Efficacy Assessment: From Enzyme to Cell

The initial stages of comparison involve a meticulous characterization of the compound's activity in controlled, in vitro environments. These assays provide the first quantitative measure of potency and selectivity.

A. Enzymatic Assays: Gauging Direct Target Engagement

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone against the purified Kinase X enzyme. This value will be the cornerstone of our comparison with relevant standard-of-care kinase inhibitors.

Experimental Protocol: Kinase X Inhibition Assay (Luminescent Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and standard-of-care inhibitors in 100% DMSO.

    • Prepare a Kinase X enzyme solution in a suitable kinase assay buffer.

    • Prepare a substrate and ATP solution in the same buffer. The ATP concentration should ideally be at the Km value for Kinase X to ensure accurate IC50 determination.

    • Prepare a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Dispense 5 µL of the compound dilutions into a 384-well plate.

    • Add 2.5 µL of the Kinase X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Enzymatic Potency

CompoundTargetIC50 (nM)
1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanoneKinase X[Data]
Standard-of-Care Drug A (e.g., Approved Kinase Inhibitor)Kinase X[Data]
Standard-of-Care Drug B (e.g., Second-line Inhibitor)Kinase X[Data]

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

B. Cellular Assays: Assessing On-Target Activity in a Biological Context

Demonstrating that the compound can inhibit the target within a living cell is the critical next step. This is typically achieved by measuring the phosphorylation of a known downstream substrate of Kinase X.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active Kinase X signaling pathway.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and standard-of-care drugs for a predetermined time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate (p-Substrate).

    • Incubate with a primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH) for loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Substrate signal to the total substrate and the loading control.

    • Plot the normalized p-Substrate levels against the compound concentration to determine the cellular IC50.

Visualization: Hypothetical Kinase X Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activation Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Activation Gene Target Gene Expression (Proliferation, Survival) TF->Gene Compound 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone Compound->KinaseX Inhibition

Caption: Hypothetical signaling cascade of Kinase X.

III. In Vivo Efficacy: Translating In Vitro Potency to a Living System

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are the gold standard for this evaluation.

A. Xenograft Tumor Growth Inhibition Studies

This experiment will directly compare the ability of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone and standard-of-care drugs to control tumor growth in vivo.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation:

    • Implant a suitable human cancer cell line (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone at various doses, standard-of-care drug).

  • Drug Administration:

    • Administer the compounds via a clinically relevant route (e.g., oral gavage) at a defined schedule (e.g., once daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include survival analysis and assessment of drug tolerance.

  • Data Analysis:

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effects.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle ControlQD, PO[Data]-
1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone (Low Dose)QD, PO[Data][Data]
1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone (High Dose)QD, PO[Data][Data]
Standard-of-Care Drug AQD, PO[Data][Data]

Note: This table is a template for presenting in vivo efficacy data and would be populated with the results from the xenograft study.

Visualization: In Vivo Efficacy Workflow

G cluster_0 Preparation cluster_1 Study Execution cluster_2 Data Collection & Analysis CellCulture Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation AnimalAcclimation Animal Acclimation AnimalAcclimation->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Dosing Drug Administration Randomization->Dosing Measurements Tumor & Body Weight Measurements Dosing->Measurements Endpoint Study Endpoint Measurements->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for a xenograft tumor model study.

IV. Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered approach to the preclinical comparison of the novel compound 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone with standard-of-care drugs. The strength of this comparative analysis lies in the logical progression from in vitro target engagement to in vivo efficacy. The hypothetical data presented in the tables and the workflows visualized in the diagrams provide a clear roadmap for researchers to follow.

The ultimate goal of such a preclinical data package is to build a compelling case for the further development of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone. A favorable outcome would be the demonstration of superior potency, an improved safety profile, or efficacy in a resistant patient population compared to existing therapies. The insights gained from these foundational studies are critical for making informed decisions about advancing a novel compound into the clinical arena.

V. References

Due to the proprietary or novel nature of "1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone," public-domain references for this specific compound are not available. The methodologies described are based on standard practices in preclinical drug discovery and cancer biology. For specific assay kits and reagents, please refer to the manufacturers' protocols.

Safety Operating Guide

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone. This is not merely a procedural checklist but a framework built on the principles of chemical safety, regulatory compliance, and scientific integrity.

The core challenge with novel or specialized research chemicals is the frequent absence of a comprehensive Safety Data Sheet (SDS). In these situations, we must operate under the precautionary principle . This guide is structured to address this reality, providing a robust disposal strategy based on the compound's chemical class and potential for biological activity.

Hazard Assessment and Characterization: The "Why"

Before any disposal action, a thorough understanding of the potential risks is paramount. Lacking specific toxicological data for 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone, we must infer its hazards from its structure.

  • Chemical Family: The compound possesses a[1][2][3]triazolo[1,5-a]pyrimidine core. This is a nitrogen-rich heterocyclic system. Such scaffolds are known for their diverse pharmacological properties and are common in medicinally active molecules.[4]

  • Biological Potential: Studies on analogous triazolopyrimidine derivatives have demonstrated significant biological effects, including cytotoxic and antiviral activities.[1][5] This strongly suggests that 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone and any waste containing it should be treated as potentially bioactive and hazardous.

  • Regulatory Standing: Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed. For a research chemical with unknown toxicity, it is prudent and often required to manage it as hazardous waste to ensure compliance and safety.

Disposal Workflow Overview

The following diagram outlines the complete, logical workflow for the safe management and disposal of waste generated from work with this compound.

DisposalWorkflow cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containment cluster_2 Phase 3: Labeling & Storage cluster_3 Phase 4: Final Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate at Point of Generation A->B C Solid Waste (Gloves, Weigh Paper, Vials) D Liquid Waste (Solvent Rinses, Mother Liquor) E Sharps Waste (Needles, Contaminated Glassware) F Select Compatible Container (HDPE, Glass) G Affix Hazardous Waste Label (Full Name, Date, PI Info) F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Log Waste for Pickup H->I J Contact Institutional EHS Dept. for Pickup Request I->J K Transfer to Licensed Hazardous Waste Vendor J->K

Caption: Step-by-step workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol

This protocol provides the detailed methodology for each phase of the disposal process.

Phase 1: Waste Segregation

Proper segregation at the point of generation is the most critical step for ensuring safety and minimizing disposal costs. Never mix incompatible waste streams.[7]

Waste StreamDescription & ExamplesRecommended Container
Solid Chemical Waste Non-sharp materials lightly contaminated with the compound. Examples: Contaminated gloves, bench paper, weighing boats, solid product residues, TLC plates.Sealable, rigid container (e.g., a plastic pail) lined with a heavy-duty plastic bag.
Liquid Chemical Waste Solutions containing the compound. Examples: Reaction mother liquors, solvent rinses (e.g., acetone, ethyl acetate), chromatography fractions.Chemically compatible, leak-proof bottle with a secure screw cap (e.g., HDPE or glass).
Contaminated Sharps Any contaminated item that can puncture skin or a waste bag. Examples: Needles, syringes, scalpels, Pasteur pipettes, broken glassware.Certified, puncture-resistant sharps container.
Phase 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposures.

  • Select a Compatible Container: The container must not react with or be degraded by the waste it holds.[8] For liquid waste containing organic solvents, High-Density Polyethylene (HDPE) or glass bottles are standard.

  • Ensure Good Condition: Use containers that are free of cracks and have a tight-fitting, leak-proof screw cap.[8]

  • Provide Headspace: Never fill liquid waste containers more than 90% full. Causality: This headspace allows for vapor expansion due to temperature changes, which prevents the container from pressurizing and potentially rupturing.[8]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][7] Causality: This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes the risk of spills.

Phase 3: Labeling and On-Site Storage

Accurate labeling is a legal requirement and is crucial for the safety of all personnel who handle the waste.

  • Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .

    • Full Chemical Names: List all constituents, including the full name "1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone" and all solvents. Avoid using abbreviations or chemical formulas.

    • Approximate Concentrations/Percentages of all components.

    • Researcher's Name and Laboratory Information (PI, Building, Room Number).

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within your laboratory.[9]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin that is large enough to hold the contents of the largest container in case of a leak.[9]

Phase 4: Final Disposal
  • Schedule Regular Pickups: Do not allow waste to accumulate for extended periods. The general recommendation is that waste should not be held for more than one year.[9] Some regulations require removal from the lab within twelve months.[10]

  • Contact EHS: When a container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department.

  • Professional Disposal: EHS will then manage the transfer of the waste to a licensed hazardous waste disposal facility, ensuring it is handled and disposed of in an environmentally responsible and compliant manner.

By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem. Always consult your institution's specific EHS guidelines, as they are the final authority on local and state regulations.

References

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • ResearchGate. (2022). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ejournal UPI. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Retrieved from [Link]

  • ACS Publications. (2014, May 2). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(7-Methyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone

A Senior Application Scientist's Guide to the Safe Handling of 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Hazard Analysis & Risk Assessment: Understanding the Compound

1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the family of nitrogen-containing heterocyclic compounds. This class is renowned for its diverse biological activities and is a cornerstone in medicinal chemistry.[6] The triazolopyrimidine scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents. This structural heritage is the primary reason for a cautious approach; the compound is likely to be biologically active, and its specific toxicological, irritant, or sensitizing properties are unconfirmed.

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume the compound is toxic by all routes of exposure. Fine powders can be easily inhaled.[7]

  • Skin Corrosion/Irritation: Unknown. Heterocyclic compounds can be irritating to the skin and mucous membranes.[7]

  • Serious Eye Damage/Irritation: Unknown. Assume the compound is an eye irritant.

  • Sensitization: Unknown. The potential to cause skin or respiratory sensitization has not been evaluated.

  • Long-Term Effects (Carcinogenicity, Mutagenicity, Reproductive Toxicity): Unknown. No data is available.

Given these unknowns, a thorough risk assessment is the first critical step before any laboratory work commences.[8][9] This process, outlined by the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare), forms the logical backbone of this guide.[10]

Minimizing Risk: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a direct response to the assessed risks.[11] For a compound with unknown hazards, barrier protection is paramount. The following table outlines the required PPE based on the scale and nature of the operation.

Operation Scale & Type Minimum Required PPE Rationale & Expert Insight
Low-Energy Operations (e.g., Weighing <1g, preparing solutions, TLC)Primary Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.• Hand Protection: Nitrile gloves (double-gloving recommended).• Body Protection: Standard laboratory coat.At this scale, the primary risks are minor splashes and incidental dermal contact. Double-gloving provides an extra layer of protection and allows for safe removal of a contaminated outer glove without interrupting workflow.
High-Energy or High-Quantity Operations (e.g., Weighing >1g, vigorous mixing, sonicating, heating)Primary Eye Protection: Indirectly vented chemical splash goggles.• Secondary Face Protection: Face shield worn over goggles.• Hand Protection: Double-layered nitrile or neoprene gloves.• Body Protection: Chemical-resistant apron over a lab coat.• Respiratory Protection: Advised. Use of a certified chemical fume hood is mandatory. If there is a risk of aerosolization outside of a hood, a NIOSH-approved N95 respirator should be considered.These operations increase the risk of significant splashes, aerosol generation, and dust dispersal. A face shield protects the entire face from splashes[12], and the mandatory use of a fume hood provides the primary line of defense against inhalation exposure.[13]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow is critical for ensuring both personal safety and experimental integrity. The following diagram and procedural steps outline the complete lifecycle of handling this compound in a research setting.

Safe_Handling_Workflowcluster_prepPreparation Phasecluster_handlingHandling Phase (In Fume Hood)cluster_cleanupPost-Handling & Disposal Phaseprep_1Conduct Risk Assessment(RAMP Framework)prep_2Verify Fume HoodCertification & Flowprep_1->prep_2prep_3Assemble All Materials(Spatulas, Vials, Solvents)prep_2->prep_3prep_4Don Appropriate PPE(Refer to Table)prep_3->prep_4handle_1Transfer Compound fromStock to Weigh Vesselprep_4->handle_1Begin Workhandle_2Weigh Compoundhandle_1->handle_2handle_3Transfer to Reaction Vesselor Solventhandle_2->handle_3handle_4Securely Cap All Containershandle_3->handle_4clean_1Decontaminate Surfaces(e.g., 70% Ethanol)handle_4->clean_1Work Completeclean_2Segregate Waste:- Solid Waste (Contaminated PPE)- Liquid Waste (Solutions)clean_1->clean_2clean_3Label Hazardous WasteContainers Correctlyclean_2->clean_3clean_4Remove PPE Correctly(Gloves Last)clean_3->clean_4clean_3->clean_4clean_5Wash Hands Thoroughlyclean_4->clean_5

Caption: Safe Handling Workflow for Novel Compounds.

Pre-Operational Protocol
  • Risk Assessment: Before entering the lab, perform a mental or written review of the hazards and the steps you will take to mitigate them.[10]

  • Engineering Control Verification: Ensure the chemical fume hood you will be using has a valid certification and the airflow monitor indicates it is functioning correctly. The working sash should be lowered to the indicated height during all operations.[13]

  • Material Assembly: Gather all necessary equipment (spatulas, weigh paper/boats, vials, solvents, etc.) and place them within the fume hood before introducing the compound. This minimizes movement in and out of the containment area.

  • Don PPE: Put on all required PPE as determined by your risk assessment, finishing with gloves.[14]

Compound Handling Protocol (Inside a Fume Hood)
  • Minimize Dust: When transferring the solid compound, use a micro-spatula and gentle movements. Avoid dropping or tapping containers unnecessarily, which can generate fine dust.

  • Weighing: If using an analytical balance outside the hood, weigh the compound in a sealed container (e.g., a capped vial). If weighing on an open pan, the balance must be inside the fume hood.

  • Dissolution: When preparing solutions, add the solvent to the vessel containing the solid compound slowly to avoid splashing.

  • Container Management: Keep all containers holding the compound sealed when not in immediate use.

Post-Handling and Decontamination Protocol
  • Surface Decontamination: Wipe down the work surface inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove any residual contamination. Dispose of the wipes as solid chemical waste.

  • PPE Removal: Remove your lab coat and any apron used. Remove your face shield and/or goggles. Finally, remove your gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the solid hazardous waste container.[14]

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plans: Storage, Spills, and Disposal

Storage
  • Store the compound in a clearly labeled, sealed container. The label should include the chemical name, structure, date received/prepared, and a warning such as "Caution: Substance of Unknown Toxicity".

  • Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.

  • Ensure it is stored away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, treat it as a major incident until proven otherwise.[5]

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or sand. Do not attempt to clean a large spill without proper training and equipment.

  • Report: Inform your supervisor and the institutional Environmental Health & Safety (EHS) office.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task, using a spill kit and appropriate respiratory protection.

Waste Disposal Plan

Due to the unknown toxicological and ecotoxicological profile, all waste generated from handling this compound must be treated as hazardous chemical waste.[15][16]

  • Prohibited Disposal: DO NOT dispose of this compound or its solutions down the drain.[17][18] DO NOT dispose of contaminated materials in the regular trash.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, compatible, and clearly labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed EHS waste management program.[16]

Conclusion

The responsible use of novel research chemicals like 1-(7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)ethanone is foundational to scientific advancement. By internalizing the principle of treating unknowns as hazardous and adhering to a systematic, risk-based safety protocol, researchers can confidently and safely explore the potential of such compounds. This guide provides the essential framework for that process, ensuring that both scientific integrity and personal safety are held to the highest standard.

References

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  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. WHO. [Link]

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  • Stuart, D. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. [Link]

  • Texas Woman's University. (Date Unknown). Novel Chemicals with Unknown Hazards SOP. [Link]

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  • American Chemical Society. (Date Unknown). Safety. [Link]

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  • MEL Science. (Date Unknown). Safety guide for conducting chemical reactions at home. [Link]

  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube. [Link]

  • American Chemical Society. (Date Unknown). Hazardous Waste and Disposal. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.